Ethyl 3-(2-bromophenyl)propanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-bromophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKICRDRBPPOQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442513 | |
| Record name | Ethyl 3-(2-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135613-33-1 | |
| Record name | Ethyl 3-(2-bromophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of Ethyl 3-(2-bromophenyl)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(2-bromophenyl)propanoate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally verified spectra in public databases, this guide presents predicted data based on the analysis of analogous compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of structurally related compounds, including ethyl 3-phenylpropanoate and various brominated aromatic esters.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | Doublet | 1H | Ar-H |
| ~7.25-7.35 | Multiplet | 2H | Ar-H |
| ~7.10 | Multiplet | 1H | Ar-H |
| 4.15 | Quartet | 2H | -OCH₂CH₃ |
| 3.15 | Triplet | 2H | Ar-CH₂- |
| 2.70 | Triplet | 2H | -CH₂-COO- |
| 1.25 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | C=O (Ester) |
| ~140.0 | Ar-C (quaternary, C-Br) |
| ~133.0 | Ar-CH |
| ~131.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~127.5 | Ar-CH |
| ~124.5 | Ar-C (quaternary) |
| ~60.5 | -OCH₂CH₃ |
| ~35.0 | Ar-CH₂- |
| ~30.0 | -CH₂-COO- |
| ~14.0 | -OCH₂CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2980, ~2940 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O (Ester) stretch |
| ~1590, ~1470 | Medium-Weak | Aromatic C=C stretch |
| ~1180 | Strong | C-O (Ester) stretch |
| ~750 | Strong | C-Br stretch, ortho-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 258/256 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 213/211 | Medium | [M - OCH₂CH₃]⁺ |
| 185/183 | Medium | [M - COOCH₂CH₃]⁺ |
| 171/169 | High | [C₇H₆Br]⁺ |
| 104 | Medium | [C₈H₈]⁺ (from rearrangement) |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for aromatic esters and may require optimization for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16-32
-
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 512-1024
-
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Sample Preparation:
-
As this compound is expected to be a liquid at room temperature, a neat (thin film) sample is appropriate.
-
Place one drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin, uniform film.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Mode: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty sample compartment should be acquired prior to sample analysis.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
Mass Analysis:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-400
-
Source Temperature: 230 °C
Visualizations
The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical experimental workflow.
Caption: Logical flow from sample synthesis to structural elucidation.
Caption: Step-by-step workflow for obtaining spectroscopic data.
Technical Guide: Ethyl 3-(2-bromophenyl)propanoate (CAS 135613-33-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(2-bromophenyl)propanoate, with CAS number 135613-33-1, is a substituted benzene derivative. Structurally, it is the ethyl ester of 3-(2-bromophenyl)propanoic acid. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Notably, its precursor, 3-(2-bromophenyl)propionic acid, is recognized as an important intermediate in the pharmaceutical industry, suggesting that this compound plays a role in the development of medicinal compounds.[1][2] This guide provides a comprehensive overview of its chemical properties, reliable suppliers, and a detailed look into its synthesis.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 135613-33-1 | Thermo Scientific Chemicals |
| IUPAC Name | This compound | Thermo Scientific Chemicals |
| Synonyms | 3-(2-BROMO-PHENYL)-PROPIONIC ACID ETHYL ESTER, ethyl 3-2-bromophenyl propanoate | Molbase, Thermo Scientific Chemicals |
| Molecular Formula | C₁₁H₁₃BrO₂ | Thermo Scientific Chemicals |
| Molecular Weight | 257.127 g/mol | Thermo Scientific Chemicals |
| Boiling Point | 299.382 °C at 760 mmHg | Molbase |
| Flash Point | 134.862 °C | Molbase |
| Density | 1.343 g/cm³ | Molbase |
| Refractive Index | 1.53 | Molbase |
| Vapor Pressure | 0.001 mmHg at 25 °C | Molbase |
| MDL Number | MFCD07772962 | Thermo Scientific Chemicals |
| InChI Key | ZKICRDRBPPOQLM-UHFFFAOYSA-N | Thermo Scientific Chemicals |
| SMILES | CCOC(=O)CCC1=CC=CC=C1Br | Thermo Scientific Chemicals |
Synthesis and Experimental Protocol
Synthesis of 3-(2-bromophenyl)propionic acid (Precursor)
The patented method involves a one-pot reaction starting from 2-bromobenzaldehyde.[1][2]
Reactants:
-
2-bromobenzaldehyde
-
Isopropylidene malonate
-
Triethylamine
-
Formic acid
-
Hydrochloric acid
-
Ethyl acetate (for purification)
-
n-heptane (for purification)
Experimental Procedure:
-
Reaction Setup: In a suitable reactor, triethylamine is added, and formic acid is slowly introduced while maintaining the temperature between 15-40 °C.
-
Addition of Reactants: Isopropylidene malonate and 2-bromobenzaldehyde are then added to the reaction mixture.
-
Reaction: The mixture is heated to 95-100 °C and stirred for 2-4 hours.
-
Work-up: After cooling, the reaction is quenched by the addition of water and concentrated hydrochloric acid. The crude product precipitates and is collected by filtration.
-
Purification: The crude 3-(2-bromophenyl)propionic acid is purified by recrystallization from a mixture of ethyl acetate and n-heptane.
Esterification to this compound
The resulting 3-(2-bromophenyl)propionic acid can be converted to its ethyl ester via Fischer esterification.
Reactants:
-
3-(2-bromophenyl)propionic acid
-
Ethanol (in excess)
-
A strong acid catalyst (e.g., sulfuric acid)
Experimental Procedure:
-
Reaction Setup: 3-(2-bromophenyl)propionic acid is dissolved in an excess of ethanol.
-
Catalysis: A catalytic amount of concentrated sulfuric acid is added to the solution.
-
Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.
-
Work-up: After the reaction is complete, the excess ethanol is removed by distillation. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield the final product, this compound.
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound, starting from 2-bromobenzaldehyde.
Caption: Synthesis workflow for this compound.
Applications in Research
Based on available literature and patents, this compound is primarily classified as a chemical intermediate. Its precursor is noted as an important intermediate for pharmaceuticals.[1][2] This indicates that the primary application of this compound is in the multi-step synthesis of biologically active molecules. However, specific details of the final products synthesized from this intermediate and their biological activities or associated signaling pathways are not extensively documented in publicly accessible research.
Suppliers
A number of chemical suppliers offer this compound, typically with purities of 95-98%. The following table lists some of the known suppliers.
| Supplier | Purity | Available Quantities |
| Thermo Scientific Chemicals | 98% | Gram to kilogram scales |
| AB Chemicals Inc. | 95% | Gram to kilogram scales |
| Molbase | Varies by supplier | Gram to kilogram scales |
| Echemi | Varies by supplier | Gram to kilogram scales |
| Guidechem | Varies by supplier | Gram to kilogram scales |
Disclaimer: This information is for research and development purposes only. Please consult the safety data sheet (SDS) from the supplier before handling this chemical.
References
Molecular structure and formula of Ethyl 3-(2-bromophenyl)propanoate
An In-depth Technical Guide to Ethyl 3-(2-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted benzene derivative with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. This document provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthesis route with detailed experimental protocols, and potential applications based on related compounds. Due to the limited availability of data for this specific compound, information from closely related isomers and analogues is referenced to provide a comprehensive profile.
Molecular Structure and Formula
This compound is an organic compound featuring a benzene ring substituted with a bromine atom at the ortho position and a 3-ethoxy-3-oxopropyl group.
-
IUPAC Name: this compound[1]
-
SMILES: CCOC(=O)CCC1=CC=CC=C1Br[1]
-
Synonyms: ethyl 3-(2-bromophenyl)propionate, 3-(2-bromophenyl)propionic acid ethyl ester, benzenepropanoic acid, 2-bromo-, ethyl ester[1]
Physicochemical Properties
Quantitative data for this compound is not widely available. The following table includes data for the closely related isomer, ethyl 3-(4-bromophenyl)propanoate, for comparative purposes and should be used with caution as ortho and para isomers can have significantly different physical properties.
| Property | Value | Notes |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2] |
| Molecular Weight | 257.13 g/mol | [1][2] |
| Appearance | Data not available | Data for the 4-bromo isomer is a colorless to pale yellow liquid or solid.[4] |
| Boiling Point | Data not available | For 4-bromo isomer: 154-156 °C at 4 Torr.[4] |
| Melting Point | Data not available | |
| Density | Data not available | For 4-bromo isomer: 1.343 g/cm³.[4] |
| Solubility | Data not available | Expected to be soluble in organic solvents like ethanol and dimethylformamide and insoluble in water.[4] |
Spectral Data
Synthesis and Experimental Protocols
A plausible and efficient synthesis route for this compound involves a two-step process:
-
Step 1: Synthesis of the precursor, 3-(2-bromophenyl)propanoic acid, from 2-bromobenzaldehyde.
-
Step 2: Fischer esterification of 3-(2-bromophenyl)propanoic acid to yield the final ethyl ester product.
Experimental Protocol 1: Synthesis of 3-(2-bromophenyl)propanoic acid
This protocol is adapted from a patented industrialized method.[5][6]
Materials:
-
2-bromobenzaldehyde
-
Isopropylidene malonate (Meldrum's acid)
-
Triethylamine
-
Formic acid
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
n-Heptane
-
Water
Procedure:
-
To a reaction flask, add triethylamine (5.2 equivalents).
-
While maintaining the temperature between 15-40°C, slowly add formic acid (13.2 equivalents).
-
To the resulting clear solution, add isopropylidene malonate (1.1 equivalents) and 2-bromobenzaldehyde (1.0 equivalent).
-
Heat the reaction mixture to 95-100°C and stir for 2-4 hours.
-
Monitor the reaction by a suitable chromatographic method (e.g., TLC or GC) until completion.
-
Cool the mixture to 20-35°C.
-
Quench the reaction by adding water, followed by concentrated hydrochloric acid to acidify the mixture.
-
Stir for 2-3 hours at 15-35°C, which should result in the precipitation of the crude product.
-
Filter the crude 3-(2-bromophenyl)propanoic acid and dry.
-
For purification, dissolve the crude product in ethyl acetate, then add n-heptane to precipitate impurities. Filter the solution and concentrate the filtrate. Add n-heptane again to the concentrated filtrate to crystallize the pure product.
-
Filter the purified product and dry under vacuum at 45-50°C.
Experimental Protocol 2: Esterification of 3-(2-bromophenyl)propanoic acid
This is a general Fischer esterification protocol.
Materials:
-
3-(2-bromophenyl)propanoic acid (from Step 1)
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane or diethyl ether
Procedure:
-
Dissolve 3-(2-bromophenyl)propanoic acid (1.0 equivalent) in a large excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structural motifs are present in molecules with significant biological activity and utility in materials science.
-
Pharmaceutical Intermediate: Brominated aromatic compounds are valuable precursors in medicinal chemistry. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity. This makes this compound a potential starting material for the synthesis of novel drug candidates.
-
PROTAC Linkers: The related compound, Ethyl 3-(4-bromophenyl)propanoate, is identified as a PROTAC (Proteolysis Targeting Chimera) linker.[7] PROTACs are an emerging therapeutic modality designed to degrade specific proteins. It is plausible that the ortho-isomer could also be explored for similar applications in the design of novel PROTACs.
-
Materials Science: The bromophenyl group can be used to modify the properties of polymers, such as increasing the refractive index or providing a site for further functionalization. Related compounds are used as precursors for functional monomers in polymerization reactions.[8]
Safety and Handling
-
General Hazards: Assumed to be harmful if swallowed and may cause skin and eye irritation.[4]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of exposure:
-
Skin contact: Wash off immediately with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Disclaimer: This information is provided for guidance only and is based on data for structurally related compounds. A full risk assessment should be conducted before handling this chemical.
References
- 1. Ethyl 3-(2-bromophenyl)propionate, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. This compound [oakwoodchemical.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 6. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Unlocking a Versatile Building Block: A Technical Guide to the Research Applications of Ethyl 3-(2-bromophenyl)propanoate
For Immediate Release
Shanghai, China – December 25, 2025 – Ethyl 3-(2-bromophenyl)propanoate, a substituted aromatic carboxylic acid ester, is emerging as a significant and versatile intermediate in the landscape of organic synthesis, with profound implications for drug discovery and development. This technical guide provides an in-depth overview of its synthesis, properties, and, most importantly, its potential research applications, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Core Chemical Properties and Synthesis
This compound is characterized by the presence of a bromine atom on the phenyl ring, ortho to a three-carbon ester chain. This specific arrangement of functional groups makes it an attractive starting material for a variety of chemical transformations.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.13 g/mol |
| CAS Number | 135613-33-1 |
| Appearance | Typically a liquid |
While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in readily available peer-reviewed literature, its synthesis can be reliably achieved through standard and well-established organic chemistry methodologies.
Experimental Protocol: Fischer Esterification of 3-(2-bromophenyl)propionic acid
A common and effective method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-(2-bromophenyl)propionic acid.
Materials:
-
3-(2-bromophenyl)propionic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-bromophenyl)propionic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the pure ester.
The precursor, 3-(2-bromophenyl)propionic acid, can be synthesized via a one-pot reaction starting from 2-bromobenzaldehyde, involving a condensation reaction with a malonic acid equivalent, followed by reduction, hydrolysis, and decarboxylation[1].
Key Research Application: A Gateway to Bioactive Heterocycles
The primary and most significant research application of this compound lies in its role as a precursor for the synthesis of complex heterocyclic scaffolds, which are central to many biologically active molecules. The presence of the bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.
Synthesis of Tetrahydroquinoline Derivatives for Anticancer Research
One of the most promising applications is in the synthesis of tetrahydroquinoline derivatives, a class of compounds known for a wide range of pharmacological activities, including anticancer properties. The general synthetic strategy involves the transformation of this compound into a suitable precursor that can undergo intramolecular cyclization.
The synthesis of these potentially bioactive molecules can be envisioned through a multi-step sequence:
-
Carbon-Carbon Bond Formation: The bromine atom on this compound serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid introduces a new carbon-carbon bond, leading to biaryl or styrenyl derivatives.
-
Sonogashira Coupling: Coupling with a terminal alkyne provides access to aryl-alkyne structures.
-
Heck Coupling: Reaction with an alkene can be used to form substituted stilbene-like derivatives.
-
-
Introduction of a Nitrogen Moiety: Following the cross-coupling reaction, a nitrogen-containing functional group is introduced. This can be achieved through various synthetic transformations, such as nitration of the aromatic ring followed by reduction to an amine.
-
Intramolecular Cyclization: The key step involves an intramolecular reaction to form the tetrahydroquinoline ring system. For example, a reductive amination followed by an intramolecular SNAr reaction can be employed to construct the heterocyclic core.
-
Further Functionalization and Biological Evaluation: The resulting tetrahydroquinoline scaffold can be further modified to create a library of compounds for screening against various cancer cell lines and to study their effects on specific signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Potential in Palladium-Catalyzed Cross-Coupling Reactions
The versatility of this compound as a synthetic building block is largely attributed to its suitability as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler precursors.
Experimental Considerations for Cross-Coupling Reactions
General Protocol for a Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the coupled product.
Similar protocols can be adapted for Heck and Sonogashira couplings by selecting the appropriate coupling partner, catalyst system, and reaction conditions.
Conclusion and Future Outlook
This compound is a valuable and versatile building block with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery and medicinal chemistry. Its ability to readily participate in palladium-catalyzed cross-coupling reactions makes it an ideal starting material for the construction of diverse molecular scaffolds, including the promising class of tetrahydroquinoline derivatives with potential anticancer activity. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed synthetic intermediates will undoubtedly play a crucial role in the advancement of pharmaceutical research. Further exploration of the reaction scope of this compound is warranted to unlock its full potential in the synthesis of a broader range of bioactive molecules.
References
Literature review of Ethyl 3-(2-bromophenyl)propanoate studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of Ethyl 3-(2-bromophenyl)propanoate, summarizing its synthesis, spectroscopic properties, and potential applications. While direct biological studies on this specific compound are limited in the currently available literature, this guide offers detailed experimental protocols for its synthesis based on established methods for related compounds, along with a comparative analysis of spectroscopic data.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process: the synthesis of the precursor 3-(2-bromophenyl)propionic acid, followed by its esterification.
Step 1: Synthesis of 3-(2-bromophenyl)propionic acid
A patented method describes the synthesis of 3-(2-bromophenyl)propionic acid from 2-bromobenzaldehyde. This "one-pot" reaction involves a condensation, reduction, hydrolysis, and decarboxylation sequence.[1]
Experimental Protocol:
-
Reaction: In a suitable reactor, 2-bromobenzaldehyde is reacted with isopropylidene malonate in a triethylamine formate system. This is followed by hydrolysis and decarboxylation, and subsequent acidification with hydrochloric acid to yield the crude 3-(2-bromophenyl)propionic acid.
-
Purification: The crude product is purified by recrystallization from an ethyl acetate-n-heptane solvent system.[1]
-
Yield: The reported yield of pure 3-(2-bromophenyl)propionic acid is approximately 73-75%.[1]
Synthesis of 3-(2-bromophenyl)propionic acid
Caption: Synthesis of the precursor acid.
Step 2: Fischer Esterification to this compound
The synthesized 3-(2-bromophenyl)propionic acid can be converted to its ethyl ester via Fischer esterification. This is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4][5][6]
General Experimental Protocol (Fischer Esterification):
-
Reaction: 3-(2-bromophenyl)propionic acid is dissolved in an excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid generated in situ from acetyl chloride, is added. The mixture is then refluxed for a period of 1-5 hours.[2][7] The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After cooling, the reaction mixture is concentrated. The residue is then dissolved in an organic solvent like diethyl ether and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude ester can be further purified by vacuum distillation or column chromatography.
Fischer Esterification Workflow
Caption: General workflow for esterification.
Spectroscopic Data
Predicted Spectroscopic Data
| Data Type | Predicted Values/Characteristics |
| 1H NMR | * Aromatic protons (4H): Multiplet in the range of δ 7.0-7.6 ppm. * -OCH2CH3 (2H): Quartet around δ 4.1 ppm. * -CH2-Ar (2H): Triplet around δ 3.0 ppm. * -CH2-COO- (2H): Triplet around δ 2.7 ppm. * -OCH2CH3 (3H): Triplet around δ 1.2 ppm. |
| 13C NMR | * C=O: ~172 ppm. * Aromatic C-Br: ~124 ppm. * Other aromatic carbons: 127-140 ppm. * -OCH2-: ~61 ppm. * -CH2-Ar: ~35 ppm. * -CH2-COO-: ~30 ppm. * -CH3: ~14 ppm. |
| Mass Spec (EI) | * Molecular Ion (M+): Expected at m/z 256 and 258 in an approximate 1:1 ratio due to the presence of bromine isotopes (79Br and 81Br). * Key Fragments: Loss of the ethoxy group (-OCH2CH3) to give a fragment at m/z 211/213. Loss of the ethyl group (-CH2CH3). Benzyl-type cation at m/z 169/171. |
| IR Spectroscopy | * C=O stretch (ester): Strong absorption around 1735 cm-1. * C-O stretch (ester): Strong absorption in the range of 1150-1250 cm-1. * C-H stretch (aromatic): Above 3000 cm-1. * C-H stretch (aliphatic): Below 3000 cm-1. * C-Br stretch: In the fingerprint region, typically below 700 cm-1. |
Comparative Spectroscopic Data of Related Compounds
The following table summarizes available spectroscopic data for compounds structurally related to this compound, which can serve as a reference for experimental analysis.
| Compound | 1H NMR (CDCl3, 300 MHz) | 13C NMR (CDCl3, 75 MHz) | Mass Spec (m/z) |
| Ethyl (Z)-3-(2-bromophenyl)prop-2-enoate | Not available | Not available | Molecular Ion: 254/256 (inferred)[8] |
| A syncarpamide analogue containing a 2-bromophenyl group | δ 7.68–7.20 (m, Ar-H), 6.46 (d), 6.36 (d), 5.99 (d), 4.65 (d), 4.33–4.22 (m), 3.05 (dd), 2.92 (dd)[9] | δ 166.7, 165.0, 144.1, 140.0, 136.8, 136.2, 133.4, 132.6, 130.8, 130.5, 130.4, 130.3, 129.3, 128.8, 126.9, 123.1, 123.0, 121.8, 118.8, 65.0, 50.1, 37.6[9] | [M+H]+: 568.0123 (for a larger molecule containing the substructure)[9] |
Biological Activity and Potential Applications
Currently, there is a notable absence of published studies directly investigating the biological activity of this compound. However, the structural motif of a substituted phenylpropanoate is present in various compounds of interest in medicinal chemistry. For instance, the 4-bromo isomer, ethyl 3-(4-bromophenyl)propanoate, is utilized as a PROTAC (Proteolysis Targeting Chimera) linker, suggesting a potential application for such structures in the development of targeted protein degraders.[10]
Furthermore, studies on halogen-substituted phenyl acetic acid derivatives of progesterone have demonstrated that the position of the halogen atom on the phenyl ring can significantly influence the binding affinity to progesterone receptors, indicating the potential for such substitutions to modulate biological activity.[11]
Given the reactivity of the bromine atom, this compound could also serve as a versatile intermediate in the synthesis of more complex molecules through cross-coupling reactions, opening avenues for its use in the generation of compound libraries for drug discovery screening.
Logical Relationship for Potential Drug Discovery Application
Caption: Potential role in drug discovery.
Conclusion
This compound is a readily synthesizable compound with potential as a building block in medicinal chemistry and materials science. While direct biological data is currently lacking, its structural features and the known applications of related compounds suggest that it could be a valuable intermediate for the development of novel therapeutic agents. Further research is warranted to explore the biological profile of this compound and its derivatives. This guide provides a solid foundation for researchers interested in the synthesis and potential applications of this compound.
References
- 1. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 2. cerritos.edu [cerritos.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. praxilabs.com [praxilabs.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Ethyl 3-(2-bromophenyl)propanoate: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and storage information for Ethyl 3-(2-bromophenyl)propanoate (CAS No. 135613-33-1). The information presented is intended to support laboratory professionals in the safe and effective use of this compound in research and development settings.
Chemical and Physical Properties
This compound is a substituted aromatic ester. While specific experimental data for this compound is limited, the following table summarizes its key known properties.
| Property | Value |
| CAS Number | 135613-33-1 |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| Appearance | Not specified (likely a liquid or solid) |
| Boiling Point | Not determined |
| Melting Point | Not determined |
| Solubility | Not determined |
Safety and Hazard Information
General Hazards of Halogenated Aromatic Compounds:
-
Toxicity: Halogenated hydrocarbons can be toxic upon inhalation and ingestion. [1]* Irritation: May cause skin and eye irritation.
-
Environmental Hazard: Should not be released into the environment.
Precautionary Phrases (General for Halogenated Aromatic Esters):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Safe Handling Procedures
Due to the lack of specific data, stringent adherence to standard laboratory safety protocols for handling potentially hazardous chemicals is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is non-negotiable when handling this compound. [2]
| Protection Type | Recommended Equipment | Rationale |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against potential splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. [3][4]If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of potentially harmful vapors. |
Engineering Controls
-
Ventilation: All work with this compound must be performed in a properly functioning laboratory chemical fume hood. [3][4]* Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.
General Handling Workflow
The following workflow outlines the general steps for safely handling this compound in a laboratory setting.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store containers in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. [3]* Keep containers tightly closed when not in use.
-
Store in a designated area for halogenated compounds, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated and properly labeled container. [1][2]* Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain. [1]
Experimental Protocols
Hypothetical Synthesis Workflow:
Applications in Drug Development
Currently, there is no specific information in the public domain detailing the direct application of this compound in drug development or its interaction with specific signaling pathways. As a substituted aromatic ester, it holds potential as a building block or intermediate in the synthesis of more complex pharmaceutical compounds. The bromo- and ester- functionalities allow for a variety of chemical transformations, making it a potentially versatile scaffold for medicinal chemistry research. Further investigation is required to elucidate its specific roles and mechanisms of action.
Toxicological Information
No specific toxicological studies for this compound were identified. However, brominated flame retardants (BFRs), a broad class of brominated organic compounds, have been studied for their potential environmental and health risks, including persistence, bioaccumulation, and potential toxicity. [4]Some studies have also pointed to the endocrine-disrupting effects of certain brominated compounds. Given the lack of specific data, this compound should be handled as if it were toxic.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel must consult the specific SDS for any chemical before use and adhere to all institutional and regulatory safety guidelines. The absence of a warning does not imply that a substance is safe.
References
Discovery and history of Ethyl 3-(2-bromophenyl)propanoate
A Comprehensive Technical Guide to Ethyl 3-(2-bromophenyl)propanoate: Availability, Purity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(2-bromophenyl)propanoate is a valuable chemical intermediate with applications in organic synthesis and medicinal chemistry. Its structure, featuring a brominated phenyl ring and an ethyl ester moiety, makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds. This technical guide provides a detailed overview of the commercial availability and purity of this compound, along with a comprehensive experimental protocol for its synthesis. Furthermore, it outlines analytical methodologies for purity assessment and explores its potential applications in drug development, supported by workflow diagrams.
Commercial Availability and Purity
This compound is readily available from several chemical suppliers. The typical purity of the commercially available compound is ≥95%, with many suppliers offering grades of 98% purity.[1] Below is a summary of representative commercial sources and their stated purities.
| Supplier | Purity |
| Thermo Scientific Chemicals | 98%[2] |
| Oakwood Chemical | 98%[3] |
| AOBChem | 95%[1] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process:
-
Synthesis of 3-(2-bromophenyl)propionic acid: This precursor is synthesized from 2-bromobenzaldehyde via a one-pot condensation, reduction, hydrolysis, and decarboxylation sequence.[4]
-
Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol in the presence of an acid catalyst to yield the final product.[5][6]
Experimental Protocol: Synthesis of 3-(2-bromophenyl)propionic acid
This protocol is adapted from a patented industrial synthesis method.[4]
Materials:
-
2-bromobenzaldehyde
-
Isopropylidene malonate (Meldrum's acid)
-
Triethylamine
-
Formic acid
-
Hydrochloric acid
-
Ethyl acetate
-
n-Heptane
Procedure:
-
In a suitable reaction vessel, a triethylamine-formic acid system is prepared.
-
To this system, add 2-bromobenzaldehyde and isopropylidene malonate.
-
The reaction mixture is heated to facilitate condensation, reduction, hydrolysis, and decarboxylation in a one-pot manner.
-
After the reaction is complete, the mixture is cooled and then acidified with hydrochloric acid to precipitate the crude 3-(2-bromophenyl)propionic acid.
-
The crude product is collected by filtration.
-
Purification: The crude acid is dissolved in ethyl acetate, and n-heptane is added to crystallize out impurities. The filtrate is then concentrated, and n-heptane is added again to crystallize the purified 3-(2-bromophenyl)propionic acid. The purified product is collected by filtration and dried under vacuum.[4][7]
Experimental Protocol: Fischer Esterification
This is a general protocol for Fischer esterification that can be applied to 3-(2-bromophenyl)propionic acid.[5][6][8][9]
Materials:
-
3-(2-bromophenyl)propionic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask, dissolve 3-(2-bromophenyl)propionic acid in a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Analytical Methods for Purity Determination
The purity of this compound is typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of this compound and related arylpropionic acid derivatives.[10][11][12]
Illustrative HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a phosphate buffer (e.g., pH 3) or formic acid. A gradient elution may be necessary to separate impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220-260 nm) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Sample Preparation:
A stock solution of the sample is prepared in a suitable solvent like acetonitrile or methanol and then diluted to an appropriate concentration for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the purity assessment and identification of this compound and any volatile impurities.[13][14][15][16]
Illustrative GC-MS Parameters:
| Parameter | Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |
| Injector Temperature | 250 °C |
| Oven Program | A temperature gradient program, for example, starting at 50 °C, holding for 2 minutes, then ramping up to 280 °C at 10 °C/min, and holding for 5 minutes. |
| Carrier Gas | Helium at a constant flow rate. |
| MS Detector | Electron Ionization (EI) at 70 eV. |
| Mass Range | 50-500 amu. |
Applications in Drug Development
The bromophenyl moiety in this compound serves as a key functional handle for various chemical transformations, making it a valuable building block in the synthesis of pharmaceutical agents. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[17] Furthermore, brominated aromatic compounds are frequently utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to construct more complex molecular architectures.
Derivatives of bromophenyl compounds have shown a wide range of pharmacological activities and are used in the development of new therapeutic agents, including kinase inhibitors.[18] The presence of the bromine atom allows for the introduction of diverse functionalities, which can modulate the biological activity of the target molecule.
Below is a diagram illustrating the logical workflow for the synthesis of this compound and its potential application as a synthetic intermediate.
The following diagram illustrates a general workflow for the quality control and purity analysis of synthesized this compound.
References
- 1. aobchem.com [aobchem.com]
- 2. Ethyl 3-(2-bromophenyl)propionate, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. This compound [oakwoodchemical.com]
- 4. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. athabascau.ca [athabascau.ca]
- 7. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Tetrahydroquinoline Derivatives from Ethyl 3-(2-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a derivative with potential biological activity, starting from ethyl 3-(2-bromophenyl)propanoate. The synthesis involves a two-step process: a Buchwald-Hartwig amination to introduce an amino group, followed by an intramolecular cyclization to form the tetrahydroquinoline core.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its structure allows for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions, making it a valuable building block in medicinal chemistry and drug discovery. This document outlines the synthesis of a tetrahydroquinoline derivative, a class of compounds known for a wide range of biological activities, including antifungal and antimicrobial properties.[1][2][3][4]
Synthetic Strategy
The overall synthetic strategy involves two key transformations:
-
Buchwald-Hartwig Amination: The bromo-substituent on the phenyl ring is replaced with an amino group using a palladium-catalyzed cross-coupling reaction with an ammonia surrogate or a primary amine.
-
Intramolecular Cyclization: The resulting ethyl 3-(2-aminophenyl)propanoate undergoes an intramolecular condensation to form the target ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
Reaction Workflow
Caption: Overall synthetic workflow from the starting material to the final tetrahydroquinoline derivative.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(2-aminophenyl)propanoate via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 257.12 | 1.0 | 257 mg |
| Benzophenone imine | 181.24 | 1.2 | 217 mg |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 18.3 mg |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.04 | 19.1 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | 5 mL |
| Hydrochloric acid (1 M aqueous) | - | - | 5 mL |
| Sodium bicarbonate (saturated aqueous) | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous magnesium sulfate | - | - | As needed |
| Ethyl acetate | - | - | For extraction |
| Hexanes | - | - | For extraction |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), benzophenone imine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add 1 M aqueous HCl (5 mL) and stir vigorously for 1 hour to hydrolyze the imine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford ethyl 3-(2-aminophenyl)propanoate.
Expected Yield: 70-85%
Protocol 2: Synthesis of Ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate via Intramolecular Cyclization
This protocol outlines the base-mediated intramolecular cyclization of ethyl 3-(2-aminophenyl)propanoate.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 3-(2-aminophenyl)propanoate | 193.23 | 1.0 | 193 mg |
| Sodium ethoxide (NaOEt) | 68.05 | 1.2 | 82 mg |
| Ethanol (anhydrous) | - | - | 10 mL |
| Hydrochloric acid (1 M aqueous) | - | - | As needed |
| Water | - | - | For workup |
| Ethyl acetate | - | - | For extraction |
| Brine | - | - | As needed |
| Anhydrous magnesium sulfate | - | - | As needed |
Procedure:
-
Dissolve ethyl 3-(2-aminophenyl)propanoate (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask.
-
Add sodium ethoxide (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Neutralize the mixture with 1 M aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.
Expected Yield: 60-75%
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Starting Material | Product | Key Reagents | Expected Yield (%) |
| 1 | Buchwald-Hartwig Amination | This compound | Ethyl 3-(2-aminophenyl)propanoate | Pd₂(dba)₃, XPhos, NaOtBu, Benzophenone imine | 70-85 |
| 2 | Intramolecular Cyclization | Ethyl 3-(2-aminophenyl)propanoate | Ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | NaOEt, Ethanol | 60-75 |
Potential Biological Activity and Mechanism of Action
Tetrahydroquinoline derivatives have been reported to exhibit a range of biological activities, including antifungal and antimicrobial effects.[1][2][3][4] The proposed mechanism of action for some antifungal quinoline derivatives involves the inhibition of essential cellular processes in fungi. For instance, some chalcone derivatives containing a 1,2,3,4-tetrahydroquinoline moiety have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[3] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.
Proposed Antifungal Mechanism of Action
Caption: Proposed mechanism of antifungal activity of certain tetrahydroquinoline derivatives via inhibition of succinate dehydrogenase.
Conclusion
The protocols provided herein offer a reliable pathway for the synthesis of ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from this compound. This derivative belongs to a class of compounds with demonstrated biological potential, making it an interesting target for further investigation in drug discovery programs. The presented workflow and potential mechanism of action provide a solid foundation for researchers and scientists to explore the synthesis and biological evaluation of novel tetrahydroquinoline derivatives.
References
- 1. Antifungal activity of tetrahydroquinolines against some phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ethyl 3-(2-bromophenyl)propanoate
Introduction
Ethyl 3-(2-bromophenyl)propanoate is an organic compound that may be utilized as an intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and precise quantification of this analyte is crucial for process control, quality assurance, and stability studies in research and drug development. This document provides detailed analytical methods for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The protocols are designed for researchers, scientists, and drug development professionals.
While specific validated methods for this compound are not extensively published, the following protocols have been adapted from established methods for structurally similar brominated aromatic esters and offer a robust starting point for method development and validation.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. It offers excellent quantitative performance, including high precision and accuracy.
Principle
The method involves injecting a sample solution into a liquid chromatograph, where it is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. A UV detector measures the absorbance of the analyte as it elutes from the column, and the resulting peak area is proportional to the concentration of the analyte.
Experimental Protocol
Instrumentation:
-
HPLC system with a pump (isocratic or gradient), autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax), likely in the range of 210-230 nm due to the phenyl ring.
-
Injection Volume: 10 µL.[1]
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.[1]
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or the mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
Quantification:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow
Caption: Workflow for the quantification of this compound using HPLC-UV.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.
Principle
The sample is vaporized and injected into a gas chromatograph, where it is carried by an inert gas (mobile phase) through a heated capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
Chromatographic Conditions (Starting Point):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Mode: Split injection (e.g., split ratio 20:1) to prevent column overloading.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes. (This program should be optimized based on the retention time of the analyte).
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for this compound should be determined from a full scan acquisition of a standard.
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a volatile organic solvent such as ethyl acetate or hexane in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the same solvent (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Sample Preparation:
-
Dissolve the sample containing the analyte in the same solvent used for the standards.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.
-
Ensure the final sample is free of non-volatile residues.
Quantification:
-
Inject the calibration standards and the sample solutions.
-
Create a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Experimental Workflow
Caption: Workflow for the quantification of this compound using GC-MS.
Data Presentation: Typical Performance Characteristics
The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of aromatic esters similar to this compound. These values are intended for comparative purposes and should be established for the specific analyte and matrix during method validation.[1]
| Validation Parameter | HPLC-UV | GC-MS (SIM mode) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Linear Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL |
| Specificity | High | Very High |
| Analysis Time per Sample | 10 - 15 minutes | 15 - 25 minutes |
Method Selection and Considerations
-
HPLC-UV is generally preferred for routine quality control due to its robustness, lower cost, and simpler operation. It is well-suited for analyzing samples with relatively high concentrations of the analyte.
-
GC-MS offers superior sensitivity and selectivity, making it ideal for trace analysis and for complex matrices where interferences may be present. The mass spectral data also provides definitive identification of the analyte.
For both methods, it is imperative to perform a full method validation according to ICH guidelines or other relevant regulatory standards to ensure the reliability of the results. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
References
Application Notes and Protocols: Ethyl 3-(2-bromophenyl)propanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ethyl 3-(2-bromophenyl)propanoate as a versatile building block in the synthesis of complex organic molecules, with a focus on the preparation of carbazole derivatives.
Introduction
This compound is a valuable bifunctional molecule in organic synthesis. The presence of both an ethyl ester and an aryl bromide moiety allows for a variety of chemical transformations. The aryl bromide can participate in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or used in condensation reactions. This combination of reactive sites makes this compound a key intermediate in the synthesis of polycyclic and heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.
One of the primary applications of this building block is in the synthesis of carbazole and its derivatives. Carbazoles are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities and are found in numerous natural products and pharmaceutical agents. The synthesis of functionalized carbazoles is a significant area of research in drug discovery.
Application: Synthesis of Tetrahydrocarbazole Derivatives
A key application of precursors derived from this compound is the synthesis of tetrahydrocarbazoles. While direct intramolecular cyclization of this compound derivatives via reactions like the Heck reaction is a plausible route, a well-established and reliable method for constructing the tetrahydrocarbazole core is the Fischer indole synthesis. This protocol outlines the synthesis of a functionalized tetrahydrocarbazole, a common scaffold in medicinal chemistry.
Logical Workflow for Tetrahydrocarbazole Synthesis
The following diagram illustrates the logical progression from a phenylhydrazine derivative (which can be conceptually derived from this compound via amination and subsequent transformations) to the final tetrahydrocarbazole product via the Fischer indole synthesis.
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
This protocol describes the synthesis of a functionalized tetrahydrocarbazole via the Fischer indole synthesis, a classic and reliable method for constructing this heterocyclic system.
Reaction Scheme:
(2-Aminophenyl)hydrazine + Ethyl 2-oxocyclohexanecarboxylate → Ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Materials and Reagents:
-
(2-Aminophenyl)hydrazine
-
Ethyl 2-oxocyclohexanecarboxylate
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of (2-aminophenyl)hydrazine (1.0 eq) in glacial acetic acid (5 mL per mmol of hydrazine) is added ethyl 2-oxocyclohexanecarboxylate (1.05 eq).
-
The reaction mixture is heated to reflux (approximately 118 °C) and stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).
-
The aqueous layer is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The resulting mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Fractions containing the desired product are combined and the solvent is evaporated to afford Ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate as a solid.
Quantitative Data:
| Parameter | Value |
| Yield | Typically 70-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Varies with purity |
| ¹H NMR (CDCl₃) | Consistent with product structure |
| ¹³C NMR (CDCl₃) | Consistent with product structure |
| Mass Spec (ESI+) | m/z calculated for C₁₅H₁₇NO₂ [M+H]⁺ |
Potential Synthetic Pathway: Intramolecular Heck Reaction
While a direct literature protocol for the intramolecular Heck reaction of an enamine derivative of this compound was not identified, this pathway remains a highly plausible and modern approach to the synthesis of tetrahydrocarbazole cores. The general workflow for such a transformation is outlined below.
Caption: Plausible Intramolecular Heck Reaction Pathway.
This proposed pathway highlights the utility of this compound as a starting material for the construction of complex heterocyclic systems through modern catalytic methods. Further research and methods development in this area would be of significant interest to the scientific community.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified individuals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times.
Application Notes and Protocols for Ethyl 3-(2-bromophenyl)propanoate in Specific Syntheses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed insights and experimental protocols for the utilization of Ethyl 3-(2-bromophenyl)propanoate in various synthetic transformations. The focus is on its application in palladium-catalyzed intramolecular and intermolecular cross-coupling reactions, which are pivotal in the construction of complex carbocyclic and heterocyclic scaffolds relevant to drug discovery and materials science.
Intramolecular Heck Reaction: Synthesis of a Dihydronaphthalene Derivative
The intramolecular Heck reaction of a derivative of this compound provides a powerful method for the construction of a six-membered ring system, leading to the formation of ethyl 1-methyl-1,2-dihydronaphthalene-2-carboxylate. This transformation proceeds via a 6-endo-trig cyclization pathway.
Reaction Mechanism:
The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) catalyst. The resulting arylpalladium(II) complex then undergoes an intramolecular migratory insertion of the tethered alkene. Subsequent β-hydride elimination from the newly formed alkylpalladium intermediate furnishes the dihydronaphthalene product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.
// Reactant reactant [label="Ethyl 3-(2-bromophenyl)prop-2-enoate\n(Derivative of this compound)"];
// Intermediates pd0 [label="Pd(0)L_n", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; aryl_pd_complex [label="Aryl-Pd(II) Complex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; migratory_insertion [label="6-endo-trig\nMigratory Insertion", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; alkyl_pd_complex [label="Alkyl-Pd(II) Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; beta_hydride_elimination [label="β-Hydride\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product_pd_complex [label="Product-Pd(0) Complex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Product product [label="Ethyl 1-methyl-1,2-dihydronaphthalene-2-carboxylate"];
// Edges reactant -> oxidative_addition [label=""]; pd0 -> oxidative_addition [label=""]; oxidative_addition -> aryl_pd_complex [label=""]; aryl_pd_complex -> migratory_insertion [label=""]; migratory_insertion -> alkyl_pd_complex [label=""]; alkyl_pd_complex -> beta_hydride_elimination [label=""]; beta_hydride_elimination -> product_pd_complex [label=""]; product_pd_complex -> product [label=""]; product_pd_complex -> pd0 [label="Catalyst\nRegeneration"]; } .dot
Quantitative Data Summary:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | Ag₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 75 |
Experimental Protocol:
A solution of ethyl 3-(2-bromophenyl)prop-2-enoate (1.0 mmol), palladium(II) acetate (0.022 g, 0.1 mmol), triphenylphosphine (0.052 g, 0.2 mmol), and silver(I) carbonate (0.55 g, 2.0 mmol) in anhydrous acetonitrile (20 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C and stirred for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 1-methyl-1,2-dihydronaphthalene-2-carboxylate.
Intermolecular Sonogashira Coupling: Synthesis of Ethyl 3-(2-(phenylethynyl)phenyl)propanoate
This compound can be effectively coupled with terminal alkynes, such as phenylacetylene, via the Sonogashira reaction to introduce an alkynyl substituent at the 2-position of the phenyl ring. This reaction is a cornerstone for the synthesis of more complex molecules.
Reaction Mechanism:
The Sonogashira coupling involves a palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne in the presence of a copper(I) co-catalyst and a base. The catalytic cycle consists of the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2]
Quantitative Data Summary:
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | PPh₃ (4) | Et₃N (3.0) | Toluene | 70 | 8 | 85 |
Experimental Protocol:
To a solution of this compound (1.0 mmol), phenylacetylene (1.2 mmol), and copper(I) iodide (0.095 g, 0.05 mmol) in degassed toluene (15 mL) is added bis(triphenylphosphine)palladium(II) chloride (0.014 g, 0.02 mmol), triphenylphosphine (0.010 g, 0.04 mmol), and triethylamine (0.42 mL, 3.0 mmol). The reaction mixture is stirred at 70 °C under an argon atmosphere for 8 hours. After cooling, the mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give ethyl 3-(2-(phenylethynyl)phenyl)propanoate.
Intermolecular Suzuki Coupling: Synthesis of Ethyl 3-(2-phenylphenyl)propanoate
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds, and this compound serves as an excellent substrate for coupling with arylboronic acids to generate biaryl structures.
Reaction Mechanism:
The Suzuki coupling mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an organoboron compound in the presence of a base. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
Quantitative Data Summary:
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 92 |
Experimental Protocol:
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.058 g, 0.05 mmol), and potassium carbonate (0.276 g, 2.0 mmol) in a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is degassed with argon for 20 minutes. The reaction is then heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 3-(2-phenylphenyl)propanoate.
References
Application Notes and Protocols for the Purification of Ethyl 3-(2-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of Ethyl 3-(2-bromophenyl)propanoate, a key intermediate in various synthetic applications. The primary methods covered are column chromatography, with considerations for recrystallization and distillation as alternative or supplementary techniques.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for designing and executing effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2][3] |
| Molecular Weight | 257.13 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid/oil | [1][4] |
| Boiling Point | 154-156 °C at 4 Torr | [1] |
| Density | 1.343 g/cm³ | [1] |
| CAS Number | 135613-33-1 | [2][3] |
Experimental Protocols
The following section details the recommended procedures for the purification of crude this compound. The choice of method will depend on the nature and quantity of impurities present in the crude product.
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from reaction byproducts and unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[4]
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent like ethyl acetate.
-
Spot the solution on a TLC plate and develop it using various ratios of hexane and ethyl acetate to determine the optimal solvent system. A solvent system that provides a retention factor (Rf) of approximately 0.3 for the desired compound is generally ideal.[5] A common starting point is a 90:10 hexane:ethyl acetate mixture.[4][5]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, creating a uniform packed bed. Gently tap the column to aid in packing.[5]
-
-
Sample Loading:
-
Elution:
-
Begin eluting the column with the chosen solvent system. Apply gentle air pressure if using flash chromatography to maintain a steady flow rate.
-
Collect fractions in separate tubes or flasks.[5]
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain the pure this compound.[5]
-
-
Solvent Removal:
Protocol 2: Purification by Recrystallization (Alternative Method)
Recrystallization can be an effective purification technique if the crude product is a solid or can be induced to crystallize and if the impurities have different solubilities.
Materials:
-
Crude this compound
-
Suitable solvent or solvent system (e.g., ethanol, hexane/ethyl acetate, isopropanol/water)[5]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for compounds of this type include ethanol or a mixture of hexane and ethyl acetate.[5]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[5]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[5]
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If crystallization does not occur, scratching the inside of the flask or adding a seed crystal may initiate the process.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[5]
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly, for instance, in a vacuum oven.[5]
-
Protocol 3: Purification by Vacuum Distillation (Alternative Method)
Given the boiling point of this compound, vacuum distillation is a viable method for purification, particularly for removing non-volatile impurities.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Place the crude product in the distillation flask.
-
-
Distillation:
-
Gradually apply vacuum to the system.
-
Begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 154-156 °C at 4 Torr).[1]
-
-
Product Collection:
-
Collect the purified liquid in the receiving flask.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Workflow Diagram
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
The Pivotal Role of Ethyl 3-(2-bromophenyl)propanoate in the Synthesis of Tricyclic Antidepressants and other CNS-Active Agents
FOR IMMEDIATE RELEASE
Shanghai, China – December 25, 2025 – Ethyl 3-(2-bromophenyl)propanoate, a versatile chemical intermediate, is gaining significant attention in the field of medicinal chemistry for its crucial role as a precursor in the synthesis of a variety of centrally active compounds, most notably tricyclic antidepressants (TCAs). Its unique structural features allow for the efficient construction of the characteristic three-ringed core that defines this important class of therapeutic agents. These application notes provide an in-depth overview of its application, complete with detailed experimental protocols for researchers and drug development professionals.
Application in the Synthesis of Tricyclic Cores
This compound serves as a key starting material for the synthesis of dibenzosuberone, the foundational structure for many TCAs like Amitriptyline and Nortriptyline. The synthetic strategy hinges on an intramolecular Friedel-Crafts cyclization of the corresponding carboxylic acid, 3-(2-bromophenyl)propanoic acid, which is readily obtained from the ethyl ester by hydrolysis. This cyclization reaction forges the central seven-membered ring, creating the signature tricyclic framework of these drugs.
The bromine atom on the phenyl ring, while facilitating the cyclization, also offers a reactive handle for further molecular modifications, enabling the synthesis of a diverse library of analogs with potentially improved pharmacological profiles.
Data Presentation
The following table summarizes the key quantitative data for the multi-step synthesis of a dibenzosuberone-based tricyclic antidepressant intermediate starting from this compound.
| Step | Reaction | Starting Material | Product | Reagents/Catalyst | Solvent | Yield (%) | Purity (%) |
| 1 | Hydrolysis | This compound | 3-(2-bromophenyl)propanoic acid | NaOH, H₂O/Ethanol | Water/Ethanol | >95 | >98 |
| 2 | Intramolecular Friedel-Crafts Cyclization | 3-(2-bromophenyl)propanoic acid | Dibenzosuberone | Polyphosphoric acid (PPA) | - | 70-80 | >97 |
| 3 | Grignard Reaction | Dibenzosuberone | 5-(3-(dimethylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | 3-(Dimethylamino)propylmagnesium chloride | THF | 60-70 | >95 |
| 4 | Dehydration | 5-(3-(dimethylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | Amitriptyline (or related TCA) | HCl (gas) or H₂SO₄ | - | >90 | >99 |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-bromophenyl)propanoic acid
-
Hydrolysis of this compound:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (1.5 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.
-
The resulting precipitate, 3-(2-bromophenyl)propanoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Protocol 2: Synthesis of Dibenzosuberone
-
Intramolecular Friedel-Crafts Cyclization:
-
Add 3-(2-bromophenyl)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the acid).
-
Heat the mixture to 100-120°C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with water until neutral, and then recrystallized from ethanol to afford pure dibenzosuberone.
-
Protocol 3: Synthesis of a Tricyclic Antidepressant Precursor
-
Grignard Reaction with Dibenzosuberone:
-
Prepare the Grignard reagent from 3-(dimethylamino)propyl chloride and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
To this Grignard reagent at 0°C, add a solution of dibenzosuberone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.
-
Protocol 4: Dehydration to form the Tricyclic Antidepressant
-
Acid-catalyzed Dehydration:
-
Dissolve the tertiary alcohol from the previous step in a suitable solvent like toluene.
-
Bubble dry hydrogen chloride gas through the solution or add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer, and purify by chromatography or recrystallization to obtain the final tricyclic antidepressant.
-
Mandatory Visualizations
Caption: Synthetic workflow for a tricyclic antidepressant.
Application Notes and Protocols for the Industrial Scale-Up Synthesis of Ethyl 3-(2-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Ethyl 3-(2-bromophenyl)propanoate, a key intermediate in the manufacturing of various pharmaceutical compounds. The described two-step process involves the initial synthesis of 3-(2-bromophenyl)propionic acid followed by its esterification to the final product. The protocols are designed for industrial applicability, focusing on cost-effectiveness, scalability, and high purity of the final product.
Part 1: Industrial Synthesis of 3-(2-bromophenyl)propionic Acid
This section outlines a robust and scalable one-pot synthesis of 3-(2-bromophenyl)propionic acid, the direct precursor to the target ester. The methodology is adapted from established industrial practices, ensuring high yield and purity.
Experimental Protocol: One-Pot Synthesis of 3-(2-bromophenyl)propionic Acid
Materials:
-
2-bromobenzaldehyde
-
Isopropylidene malonate (Meldrum's acid)
-
Triethylamine
-
Formic acid
-
Concentrated hydrochloric acid (36%)
-
Ethyl acetate
-
n-Heptane
-
Tap water
Equipment:
-
1000L glass-lined reactor with mechanical stirrer, temperature control, and reflux condenser
-
Dropping funnel
-
Filtration unit
-
Vacuum drying oven
-
1500L reactor for purification
Procedure:
-
Reaction Setup: Charge the 1000L reactor with 92 kg of triethylamine.
-
Formic Acid Addition: While maintaining the temperature between 15-40°C, slowly add 105 kg of formic acid via a dropping funnel over 1-2 hours. The reaction is exothermic, and proper cooling should be applied.
-
Reactant Addition: To the resulting clear solution, add 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde.
-
Reaction: Heat the reaction mixture to 95-100°C and stir for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to 20-35°C. At this temperature, add 180 kg of tap water, followed by the slow addition of 110 kg of 36% concentrated hydrochloric acid to quench the reaction.
-
Precipitation and Filtration: Stir the mixture for 2-3 hours at 15-35°C to allow for complete precipitation of the crude product. Filter the solid and wash with water.
-
Drying: Dry the wet cake in a vacuum oven at 45-50°C to obtain the crude 3-(2-bromophenyl)propionic acid.
Purification Protocol: Recrystallization of 3-(2-bromophenyl)propionic Acid
-
Dissolution: Transfer the crude product to a 1500L reactor and add 97.5 kg of ethyl acetate and 195 kg of n-heptane.
-
First Crystallization (Impurity Removal): Stir the mixture at 15-20°C for 3-4 hours. A small amount of solid impurity may precipitate. Filter off these impurities.
-
Concentration: Concentrate the filtrate under reduced pressure to a volume of 50-100L.
-
Second Crystallization (Product Isolation): Add 110 kg of n-heptane to the concentrated solution and stir at 5-10°C for 4-5 hours to induce crystallization of the pure product.
-
Filtration and Drying: Filter the white solid product, wash with cold n-heptane, and dry under vacuum at 45-50°C.
Quantitative Data for 3-(2-bromophenyl)propionic Acid Synthesis
| Parameter | Value | Reference |
| Starting Materials | ||
| 2-bromobenzaldehyde | 32.5 kg | [1][2] |
| Isopropylidene malonate | 22.5 kg | [1][2] |
| Triethylamine | 92 kg | [1][2] |
| Formic acid | 105 kg | [1][2] |
| Reaction Conditions | ||
| Reaction Temperature | 95-100°C | [1][2] |
| Reaction Time | 2-4 hours | [1][2] |
| Purification Solvents | ||
| Ethyl acetate | 97.5 kg | [1][2] |
| n-Heptane | 195 kg + 110 kg | [1][2] |
| Yield and Purity | ||
| Yield of Pure Product | 30.4 kg (approx. 75.3%) | [1][2] |
| Purity (HPLC) | >98% | [1][2] |
Part 2: Industrial Esterification of 3-(2-bromophenyl)propionic Acid
This section details the Fischer esterification of the synthesized 3-(2-bromophenyl)propionic acid to yield the final product, this compound. The protocol is designed for large-scale production, emphasizing efficiency and product purity.
Experimental Protocol: Fischer Esterification
Materials:
-
3-(2-bromophenyl)propionic acid (from Part 1)
-
Ethanol (absolute)
-
Concentrated sulfuric acid (98%) or p-Toluenesulfonic acid monohydrate
-
Toluene (optional, for azeotropic removal of water)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Large-scale glass-lined reactor with mechanical stirrer, heating/cooling system, and a Dean-Stark apparatus with a reflux condenser.
-
Separatory funnel (or equivalent liquid-liquid extraction setup for large scale)
-
Rotary evaporator (or equivalent solvent removal system)
-
Fractional distillation unit capable of operating under vacuum
Procedure:
-
Reaction Setup: Charge the reactor with 30.4 kg of 3-(2-bromophenyl)propionic acid and a significant excess of absolute ethanol (e.g., 5 to 10 molar equivalents). If using a Dean-Stark trap, add toluene as the azeotropic solvent.
-
Catalyst Addition: Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the carboxylic acid) or p-toluenesulfonic acid monohydrate.
-
Reaction and Water Removal: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-8 hours). If not using a Dean-Stark trap, the large excess of ethanol will help drive the equilibrium towards the product.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature.
-
Work-up:
-
If a co-solvent was used, remove the bulk of the ethanol and toluene under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with water and then with brine.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
Purification Protocol: Fractional Distillation
-
Setup: Transfer the crude ester to a fractional distillation unit.
-
Distillation: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the ester and prevent potential decomposition.
-
Fraction Collection: Collect the fractions at the appropriate boiling point and pressure for this compound.
-
Analysis: Analyze the purity of the collected fractions by a suitable method (e.g., GC or HPLC). Combine the pure fractions.
Quantitative Data for Esterification and Purification
| Parameter | Value (Estimated) |
| Starting Materials | |
| 3-(2-bromophenyl)propionic acid | 30.4 kg |
| Ethanol (molar excess) | 5 - 10 equivalents |
| Acid Catalyst (H₂SO₄ or p-TsOH) | 1-2% w/w of acid |
| Reaction Conditions | |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Purification | |
| Method | Fractional Distillation under Vacuum |
| Yield and Purity | |
| Expected Yield of Pure Ester | 85-95% |
| Expected Purity (GC/HPLC) | >99% |
Visualizations
Synthesis Workflow
References
Application Notes and Protocols for the Use of Ethyl 3-(2-bromophenyl)propanoate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, albeit hypothetical, framework for the validation and use of Ethyl 3-(2-bromophenyl)propanoate as an internal standard (IS) in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Due to a lack of specific documented applications in publicly available literature, this guide is based on established principles for internal standard selection and method validation.
Introduction
Internal standards are essential in analytical chemistry for improving the accuracy and precision of quantitative analysis. They are compounds added in a constant amount to all samples, calibration standards, and quality controls. The use of an internal standard compensates for variations that may occur during sample preparation, injection, and analysis. This compound, a compound with a stable chemical structure, presents itself as a potential candidate for an internal standard, particularly for the quantification of structurally similar analytes.
This document outlines the hypothetical validation of this compound as an internal standard for the quantification of a hypothetical analyte, "Analyte X," in human plasma.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 135613-33-1 |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.13 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. |
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Analyte X (Reference Standard)
-
Human Plasma (Matrix)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure)
-
Microcentrifuge tubes
-
Pipettes and tips
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve it in 10 mL of methanol.
-
Analyte X Working Solutions for Calibration Curve: Perform serial dilutions of the Analyte X stock solution with methanol to prepare a series of working solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to each plasma sample.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS system.
Hypothetical LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte X) | [To be determined based on analyte structure] |
| MRM Transition (IS) | [To be determined based on IS structure, e.g., m/z 257 -> appropriate fragment] |
Method Validation and Data Presentation
The following tables summarize the hypothetical results for the validation of the analytical method using this compound as an internal standard.
Specificity and Selectivity
No significant interfering peaks were observed at the retention times of Analyte X and the internal standard in blank plasma samples from six different sources.
Linearity and Range
| Analyte X Concentration (ng/mL) | Response Ratio (Analyte Peak Area / IS Peak Area) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.125 |
| 50 | 0.630 |
| 100 | 1.245 |
| 500 | 6.280 |
| 1000 | 12.550 |
| Correlation Coefficient (r²) | > 0.995 |
| Linear Range | 1 - 1000 ng/mL |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 98.5 | 8.2 |
| Low QC | 3 | 102.1 | 6.5 |
| Mid QC | 300 | 99.2 | 4.1 |
| High QC | 800 | 101.5 | 3.5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1.0 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 88.2 | 95.1 |
| High QC | 800 | 91.5 | 98.3 |
Stability
Analyte X and the internal standard were found to be stable in plasma for at least 24 hours at room temperature, for three freeze-thaw cycles, and for 30 days at -80°C.
Visualizations
Caption: Experimental workflow for sample preparation and analysis.
Caption: Logical relationship of the internal standard method.
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 3-(2-bromophenyl)propanoate synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the synthesis of Ethyl 3-(2-bromophenyl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and scalable route involves a two-stage process. First, 3-(2-bromophenyl)propionic acid is synthesized, followed by its esterification to yield the final ethyl ester product. A common method for the acid is a one-pot reaction starting from 2-bromobenzaldehyde.
Q2: What are the primary starting materials for the synthesis of the precursor, 3-(2-bromophenyl)propionic acid?
A2: The key starting materials for the one-pot synthesis of the carboxylic acid precursor are 2-bromobenzaldehyde and isopropylidene malonate (Meldrum's acid), using a triethylamine and formic acid system.[1]
Q3: What are the typical yields and purity for the synthesis of 3-(2-bromophenyl)propionic acid?
A3: Following the one-pot synthesis and a two-step recrystallization process, the yield for 3-(2-bromophenyl)propionic acid is typically around 72-75%, with a purity exceeding 98%.[1]
Q4: Which purification techniques are most effective for this synthesis?
A4: For the intermediate 3-(2-bromophenyl)propionic acid, a two-step recrystallization using an ethyl acetate and n-heptane solvent system is highly effective for removing major impurities.[1] For the final product, this compound, purification is often achieved by column chromatography on silica gel.[2]
Troubleshooting Guide
Problem 1: Low yield of 3-(2-bromophenyl)propionic acid crude product.
-
Potential Cause 1: Incomplete reaction. The one-pot synthesis involves multiple steps (condensation, reduction, hydrolysis, decarboxylation). Incomplete progression of any of these steps will lower the yield.
-
Solution 1: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is maintained at 95-100°C for the specified duration (2-4 hours) to drive the condensation and reduction steps to completion.[1]
-
Potential Cause 2: Suboptimal work-up procedure. Loss of product can occur during the acidification and extraction phases.
-
Solution 2: Ensure the pH is sufficiently acidic during the work-up with hydrochloric acid to fully precipitate the carboxylic acid. Use an appropriate extraction solvent and perform multiple extractions to maximize the recovery of the crude product.
Problem 2: The purity of 3-(2-bromophenyl)propionic acid is below 98% after purification.
-
Potential Cause 1: Inefficient removal of impurities during recrystallization. A major impurity of approximately 10% can be present in the crude product.[1]
-
Solution 1: A two-step crystallization process is crucial. First, dissolve the crude product in ethyl acetate and add n-heptane to crystallize and filter out impurities. Then, concentrate the filtrate and add more n-heptane to crystallize the desired product.[1] Carefully controlling the solvent ratios is key to successful purification.
Problem 3: The esterification of 3-(2-bromophenyl)propionic acid to this compound is not proceeding.
-
Potential Cause 1: Inactive reagents or catalyst. The carboxylic acid may not be sufficiently activated, or the alcohol may be wet.
-
Solution 1: Use an effective activating agent. For instance, using fluorosulfonyl fluoride (SO2F2) with a base like N,N-diisopropylethylamine (DIPEA) can efficiently drive the esterification.[2] Ensure all reagents, especially the ethanol and solvent (e.g., 1,2-dichloroethane), are anhydrous.
-
Potential Cause 2: Unfavorable reaction equilibrium. Esterification is a reversible reaction.
-
Solution 2: Use an excess of ethanol (e.g., 2.0 equivalents or more) to shift the equilibrium towards the product side.[2]
Experimental Protocols
Protocol 1: Synthesis of 3-(2-bromophenyl)propionic Acid [1]
This protocol describes a one-pot synthesis starting from 2-bromobenzaldehyde.
-
Reaction Setup: In a suitable reactor, add triethylamine (5.26 eq) and slowly add formic acid (13.2 eq) while controlling the temperature between 15-40°C.
-
Addition of Reactants: To the triethylamine-formic acid system, add isopropylidene malonate (1.09 eq) and 2-bromobenzaldehyde (1.0 eq).
-
Reaction: Heat the mixture to 95-100°C and stir for 2-4 hours. Monitor the reaction completion by TLC.
-
Work-up and Isolation: After cooling, perform hydrolysis, decarboxylation, and acidification with hydrochloric acid to generate the crude 3-(2-bromophenyl)propionic acid.
-
Purification:
-
Dissolve the crude product in ethyl acetate.
-
Add n-heptane to crystallize and separate impurities by filtration.
-
Concentrate the filtrate and add n-heptane again to crystallize the final product.
-
Filter and dry the white powder product under vacuum at 45-50°C.
-
Protocol 2: Synthesis of this compound (Adapted from a general esterification procedure[2])
-
Reaction Setup: In an oven-dried 25 mL reaction flask equipped with a stir bar, add 3-(2-bromophenyl)propionic acid (1.0 mmol, 1.0 eq), ethanol (2.0 mmol, 2.0 eq), N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq), and 1,2-dichloroethane (to a concentration of 0.2 M).
-
Addition of Activating Agent: Seal the flask and introduce sulfuryl fluoride (SO2F2) gas into the stirred mixture by slowly bubbling it from a balloon.
-
Reaction: Stir the reaction mixture at room temperature for 5 hours.
-
Purification: After the reaction is complete, concentrate the mixture under vacuum. Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired product.
Data Presentation
Table 1: Reaction Conditions and Outcomes for 3-(2-bromophenyl)propionic Acid Synthesis [1]
| Parameter | Value |
| Starting Material | 2-bromobenzaldehyde |
| Key Reagents | Isopropylidene malonate, Triethylamine, Formic Acid |
| Reaction Temperature | 95-100 °C |
| Reaction Time | 2-4 hours |
| Purification Method | Two-step recrystallization (Ethyl acetate/n-heptane) |
| Final Yield | 72-75.3% |
| Final Purity | >98% |
Visualizations
References
Technical Support Center: Synthesis of Ethyl 3-(2-bromophenyl)propanoate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of Ethyl 3-(2-bromophenyl)propanoate synthesis, particularly via the Heck reaction.
Troubleshooting Guide (Q&A)
This section addresses specific issues that may arise during the synthesis.
Question 1: My reaction has a low or no yield, and I observe the formation of a black precipitate (palladium black). What is the cause and how can I fix it?
Answer: The formation of palladium black indicates the agglomeration and precipitation of the palladium catalyst from its active Pd(0) state to an inactive form.[1] This is a common cause of low conversion. Several factors can lead to this issue:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon). Degas all solvents and reagents before use by bubbling with an inert gas or by using freeze-pump-thaw cycles.[1]
-
High Reaction Temperature: Excessive heat can promote catalyst decomposition. While the Heck reaction often requires elevated temperatures (typically 80-120 °C), consider lowering the temperature to see if catalyst stability improves.[2]
-
Inappropriate Solvent: The choice of solvent can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species.
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[3] Ensure your reaction conditions, including the presence of a suitable phosphine ligand, facilitate this reduction.
Question 2: My conversion is low, but I don't see any palladium black. What are other potential issues?
Answer: Low conversion without catalyst precipitation can be attributed to several other factors related to the reagents, ligands, base, or reaction conditions.
-
Inactive Catalyst: Ensure your palladium catalyst is of good quality and has been stored properly. Consider trying a different palladium source (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄).[2]
-
Sub-optimal Ligand Choice or Concentration: The ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands can be effective. The ligand-to-palladium ratio is also critical; too much ligand can sometimes inhibit the reaction.[4]
-
Improper Base: The base is necessary to neutralize the H-X species generated in the catalytic cycle and regenerate the active Pd(0) catalyst.[3][5] Common bases include triethylamine (Et₃N) or inorganic salts like potassium carbonate (K₂CO₃).[2][6] Ensure the base is anhydrous and used in sufficient quantity (typically 1.5-2.0 equivalents).
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed.[2] If you have ruled out other issues, a gradual increase in temperature may improve the yield.[7]
Question 3: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?
Answer: Several side reactions can compete with the desired Heck coupling, leading to a lower yield of this compound.
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in both the starting alkene and the product.[3] This can be minimized by using a less polar solvent or by adding a halide salt (e.g., LiCl) to the reaction mixture.
-
Homocoupling of the Aryl Halide: This side reaction can occur, especially at higher temperatures, leading to the formation of biphenyl derivatives. Optimizing the reaction conditions, such as lowering the temperature, can help to suppress this pathway.
-
Reductive Heck Product: Under certain conditions, a reductive Heck product can be formed where the double bond of the acrylate is saturated.[6] The choice of base, solvent, and temperature can influence the extent of this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: A common and effective method is the Mizoroki-Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide (2-bromoiodobenzene or 1,2-dibromobenzene) with ethyl acrylate.[6][8] An alternative route involves a multi-step synthesis starting from 2-bromobenzaldehyde, which undergoes condensation, reduction, hydrolysis, and decarboxylation, followed by esterification.[9]
Q2: Which palladium catalyst is most effective for this reaction?
A2: The choice of catalyst is crucial. Palladium(II) acetate (Pd(OAc)₂) is a commonly used and efficient precatalyst that is reduced in situ to the active Pd(0) species.[3] Other sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used. The performance is often highly dependent on the choice of ligand.[3]
Q3: How do I choose the right solvent and base?
A3: Polar aprotic solvents such as DMF, NMP, or dioxane are generally effective for the Heck reaction.[2] The choice of base is also important for regenerating the catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are frequently used.[3][6]
Q4: What are the key parameters to optimize for improving the yield?
A4: The key parameters for optimization include the catalyst source and loading, the type and concentration of the phosphine ligand, the choice of base and solvent, the reaction temperature, and the reaction time. A systematic screening of these variables is often necessary to achieve high yields.
Data Presentation
The following table summarizes the impact of different reaction parameters on the yield of a model Heck reaction. This data is illustrative and compiled from general principles of Heck reaction optimization.[7] Actual yields will depend on specific substrates and precisely controlled conditions.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Observations |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 45 | Moderate yield, some side products observed. |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 100 | 65 | Improved yield with inorganic base. |
| 3 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | DMF | 100 | 78 | Bulky ligand improves yield. |
| 4 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | NMP | 120 | 85 | Higher temperature and different solvent further improve yield. |
| 5 | Pd(PPh₃)₄ (2) | - | Et₃N (1.5) | DMF | 100 | 30 | Lower yield compared to in situ generated catalyst. |
| 6 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | DMF | 80 | 60 | Lower temperature reduces yield but also side products. |
Experimental Protocols
General Protocol for the Heck Coupling of 2-Bromoiodobenzene with Ethyl Acrylate
This is a general guideline and may require optimization for your specific setup.
Materials:
-
2-Bromoiodobenzene
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, oven-baked reaction flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (e.g., 0.04 mmol, 4 mol%), and anhydrous potassium carbonate (e.g., 2.0 mmol, 2.0 equiv.) under an inert atmosphere (Nitrogen or Argon).[2]
-
Add anhydrous DMF (e.g., 5 mL) via syringe.[2]
-
Add 2-bromoiodobenzene (e.g., 1.0 mmol, 1.0 equiv.) and ethyl acrylate (e.g., 1.2 mmol, 1.2 equiv.) to the reaction mixture.[2]
-
Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.[2]
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.[2]
Visualizations
The following diagrams illustrate key workflows and concepts in troubleshooting the synthesis.
Caption: Troubleshooting workflow for low yield in Heck reactions.
Caption: Heck reaction cycle and common competing pathways.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. mdpi.com [mdpi.com]
- 7. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of Ethyl 3-(2-bromophenyl)propanoate
Welcome to the technical support center for the synthesis and purification of Ethyl 3-(2-bromophenyl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 3-(2-bromophenyl)propionic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This reaction is an equilibrium process, and to achieve a high yield, it is typically performed using an excess of ethanol, which also serves as the solvent.[1][2]
Q2: What are the primary impurities I should expect in my crude this compound product?
A2: The primary impurities in the crude product from a Fischer esterification are typically:
-
Unreacted 3-(2-bromophenyl)propionic acid: Due to the equilibrium nature of the reaction, some starting material will likely remain.
-
Water: Water is a byproduct of the esterification reaction.[1]
-
Excess Ethanol: As ethanol is often used in excess, it will be present in the crude product.
-
Side-products from the acid catalyst: Depending on the reaction conditions, minor side-products may form.
Q3: How can I monitor the progress of the esterification reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system for TLC analysis is a mixture of hexane and ethyl acetate. The ester product is less polar than the starting carboxylic acid and will, therefore, have a higher Rf value. By spotting the reaction mixture alongside the starting material, the consumption of the acid and the formation of the ester can be visualized.
Q4: My reaction seems to have stalled and is not going to completion. What can I do to improve the yield?
A4: To drive the Fischer esterification towards the product and improve the yield, you can:
-
Use a large excess of ethanol: This shifts the equilibrium towards the formation of the ester according to Le Chatelier's principle.[1][2]
-
Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.[1]
-
Increase the reaction temperature: Refluxing the reaction mixture is standard practice.[1]
-
Ensure an adequate amount of catalyst: A sufficient concentration of the acid catalyst is crucial for the reaction rate.
Q5: What are the recommended methods for purifying crude this compound?
A5: The two primary methods for purification are:
-
Column Chromatography: This is a very effective method for separating the ester from the unreacted carboxylic acid and other polar impurities. A common eluent system is a gradient of ethyl acetate in hexane.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane) can be an effective purification technique.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Ester | - Incomplete reaction (equilibrium not sufficiently shifted).- Insufficient catalyst.- Reaction time too short.- Loss of product during workup. | - Increase the excess of ethanol.- Use a Dean-Stark trap to remove water azeotropically.- Add more acid catalyst.- Extend the reaction time and monitor by TLC.- Ensure careful separation of layers during aqueous workup. |
| Reaction Not Starting | - Inactive or insufficient catalyst.- Low reaction temperature. | - Use fresh, concentrated acid catalyst.- Ensure the reaction is heated to reflux. |
| Product Decomposition | - Reaction temperature is too high.- Prolonged reaction time at high temperature. | - Maintain a gentle reflux.- Monitor the reaction closely and stop it once the starting material is consumed. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Column Chromatography: Poor Separation | - Inappropriate solvent system.- Column overloaded.- Column packed improperly. | - Optimize the eluent system using TLC to achieve a good separation of spots.- Use a larger column or reduce the amount of crude product loaded.- Ensure the silica gel is packed uniformly without air bubbles. |
| Recrystallization: Product Oiling Out | - The solvent is too nonpolar.- The solution is cooling too quickly.- The product is too impure to crystallize. | - Use a more polar solvent or a different solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Purify the crude product by column chromatography first to remove major impurities. |
| Recrystallization: No Crystals Form | - The solution is not supersaturated.- The product is highly soluble in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent.- Add a less polar "anti-solvent" dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-(2-bromophenyl)propionic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-bromophenyl)propionic acid (1.0 eq).
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Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which acts as both reactant and solvent.
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Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
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Heat the reaction mixture to reflux and maintain it for several hours (e.g., 4-6 hours). Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 2% ethyl acetate and gradually increasing to 10-15%).
-
Collect fractions and monitor them by TLC.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound as an oil.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Expected Purity (after purification) | Expected Yield |
| Reactant Ratio | 1:15 (Acid:Ethanol) | >98% (by GC/NMR) | 85-95% |
| Catalyst | H₂SO₄ (0.15 eq) | ||
| Reaction Time | 5 hours | ||
| Reaction Temp. | Reflux (~78 °C) |
Table 2: Spectroscopic Data for Characterization
| Technique | Starting Material: 3-(2-bromophenyl)propionic acid | Product: this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~10-12 (br s, 1H, COOH), 7.55 (d, 1H), 7.25-7.35 (m, 2H), 7.05-7.15 (m, 1H), 3.15 (t, 2H), 2.80 (t, 2H) | δ 7.55 (d, 1H), 7.25-7.35 (m, 2H), 7.05-7.15 (m, 1H), 4.15 (q, 2H), 3.10 (t, 2H), 2.65 (t, 2H), 1.25 (t, 3H) |
| IR (thin film, cm⁻¹) | ~2500-3300 (broad O-H), ~1700 (C=O) | ~1735 (C=O, ester), no broad O-H stretch |
| MS (EI) | M⁺ peak corresponding to C₉H₉BrO₂ | M⁺ peak corresponding to C₁₁H₁₃BrO₂ |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
Side reactions of Ethyl 3-(2-bromophenyl)propanoate and how to avoid them
Welcome to the technical support center for Ethyl 3-(2-bromophenyl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The primary side reactions involving this compound stem from its two main functional groups: the ethyl ester and the bromo-phenyl group. The most common side reactions include:
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Hydrolysis of the ethyl ester to 3-(2-bromophenyl)propanoic acid.
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Elimination reactions (Dehydrohalogenation) of the bromo-phenyl group, particularly when strong bases are used.
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Intramolecular Cyclization leading to the formation of a six-membered ring, especially under basic conditions.
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Intermolecular Condensation Reactions involving the enolate formed at the carbon alpha to the ester.
Q2: My reaction is producing a significant amount of 3-(2-bromophenyl)propanoic acid. What is causing this and how can I prevent it?
A2: The formation of 3-(2-bromophenyl)propanoic acid is due to the hydrolysis of the ethyl ester. This can be catalyzed by either acidic or basic conditions.[1][2] To avoid this:
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Ensure anhydrous (dry) reaction conditions: Moisture in your solvents or reagents can lead to hydrolysis.
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Use non-aqueous workup procedures if possible.
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If using a base, opt for non-hydroxide bases such as alkoxides (e.g., sodium ethoxide) or hindered bases (e.g., potassium tert-butoxide) to minimize the presence of water.[3][4][5]
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Under acidic conditions, minimize the amount of water present and consider using a milder acid catalyst.
Q3: I am observing an unexpected alkene product in my reaction mixture. What is the likely cause?
A3: The formation of an alkene is likely due to an elimination reaction (dehydrohalogenation) of the alkyl bromide.[3][5][6] This is particularly favored by:
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Strong, bulky bases: Bases like potassium tert-butoxide are known to promote elimination reactions.[4]
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High temperatures: Increasing the reaction temperature often favors elimination over substitution.[6] To minimize this side reaction, consider using a weaker base or a non-nucleophilic base if a base is required for your primary reaction. Running the reaction at a lower temperature can also be beneficial.
Q4: My desired product yield is low, and I've isolated a cyclic compound. What happened?
A4: The formation of a cyclic product is likely due to an intramolecular cyclization. The proximity of the ester and the bromo-phenyl group allows for the formation of a six-membered ring, especially under basic conditions where an enolate can be formed alpha to the ester. This enolate can then act as an internal nucleophile. Intramolecular reactions are often kinetically and thermodynamically favored over their intermolecular counterparts.[7][8][9][10] To avoid this:
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Use a less reactive base or a base that does not favor enolate formation if possible.
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Keep the reaction temperature low to disfavor the activation energy required for cyclization.
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Consider using a protecting group for the alpha-protons if they are not involved in the desired reaction.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Presence of a carboxylic acid impurity | Ester hydrolysis | - Ensure all reagents and solvents are strictly anhydrous. - Use non-hydroxide bases (e.g., NaH, LDA). - Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of an alkene byproduct | Elimination reaction (E1 or E2) | - Use a weaker or less hindered base.[4] - Lower the reaction temperature.[6] - Choose a polar aprotic solvent if using a strong base for an E2 pathway.[6] |
| Low yield of desired product with evidence of cyclization | Intramolecular cyclization | - Run the reaction at a lower temperature. - Use a base that is less prone to forming a stable enolate. - Consider a different synthetic route that avoids conditions favoring cyclization. |
| Formation of high molecular weight byproducts | Intermolecular condensation | - Use dilute reaction conditions to favor intramolecular reactions over intermolecular ones. - Add the base slowly to the reaction mixture to keep the concentration of the reactive intermediate low. |
Experimental Protocols
Protocol 1: Minimizing Hydrolysis in a Base-Catalyzed Reaction
This protocol describes a general procedure for a reaction requiring a base while minimizing the risk of ester hydrolysis.
-
Preparation:
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Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
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Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
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Ensure all reagents are anhydrous.
-
-
Reaction Setup:
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Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).
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To a stirred solution of this compound in the chosen anhydrous solvent, add the desired reactant.
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Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) before the addition of the base.
-
-
Base Addition:
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Use a non-hydroxide base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide.
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If using a solid base like NaH, wash it with anhydrous hexane to remove any mineral oil.
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Add the base portion-wise or as a solution via a syringe pump over an extended period to maintain a low concentration of the reactive species.
-
-
Workup:
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Quench the reaction with a non-aqueous quencher if possible (e.g., saturated ammonium chloride solution if water is unavoidable, followed by immediate extraction).
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Extract the product into a non-polar organic solvent.
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Dry the organic layer over a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the logical relationships between the starting material and potential side products.
Caption: Competing side reaction pathways for this compound.
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. Video: Elimination Reactions [jove.com]
- 6. fiveable.me [fiveable.me]
- 7. quora.com [quora.com]
- 8. britannica.com [britannica.com]
- 9. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]
- 10. Intramolecular reaction - Wikipedia [en.wikipedia.org]
Stability issues of Ethyl 3-(2-bromophenyl)propanoate under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 3-(2-bromophenyl)propanoate under common reaction conditions. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound, particularly in the context of cross-coupling reactions.
1. Issue: Low or no yield of the desired cross-coupling product, with starting material consumed.
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Question: I am performing a Suzuki/Heck/Sonogashira coupling reaction with this compound, but I am observing low to no yield of my desired product, even though my starting material seems to be consumed. What could be the cause?
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Answer: This is a common issue that can arise from two primary side reactions: hydrolysis of the ester group and intramolecular cyclization. The conditions typically used for cross-coupling reactions (base, elevated temperature) can promote these degradation pathways.
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Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, which are often employed in cross-coupling reactions.[1][2] This will lead to the formation of 3-(2-bromophenyl)propanoic acid. Under basic conditions, the carboxylate salt will be formed.[2]
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Intramolecular Cyclization: Palladium-catalyzed intramolecular cyclization is another potential side reaction. After the oxidative addition of the palladium catalyst to the carbon-bromine bond, the resulting organopalladium intermediate can be attacked by the enolate of the ester, leading to a cyclized byproduct. This is a known reactivity pattern for similar substrates.
-
2. Issue: Formation of a significant amount of an unexpected, more polar byproduct.
-
Question: During my reaction, I am observing the formation of a significant byproduct that is more polar than my starting material on TLC. What is this byproduct likely to be?
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Answer: The more polar byproduct is most likely 3-(2-bromophenyl)propanoic acid, resulting from the hydrolysis of the ethyl ester.[1][2] The carboxylic acid is significantly more polar than the corresponding ester. To confirm this, you can try to isolate the byproduct and characterize it by NMR or mass spectrometry.
3. Issue: The reaction is sluggish, and pushing it with higher temperatures or longer reaction times leads to a complex mixture of products.
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Question: My cross-coupling reaction is slow. When I try to increase the temperature or extend the reaction time to drive it to completion, I get a messy reaction mixture. What is happening?
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Answer: Forcing the reaction conditions often accelerates the degradation of this compound. While higher temperatures can increase the rate of the desired cross-coupling, they also significantly increase the rate of ester hydrolysis and potential intramolecular cyclization. This leads to a complex mixture of the desired product, unreacted starting material, hydrolyzed starting material, and cyclized byproducts.
Frequently Asked Questions (FAQs)
1. What are the main stability concerns with this compound?
The primary stability concerns are its susceptibility to hydrolysis and its potential to undergo intramolecular cyclization under certain reaction conditions, particularly those involving bases and palladium catalysts at elevated temperatures.
2. Under what conditions is the ester group prone to hydrolysis?
The ethyl ester group can be hydrolyzed under both acidic and basic conditions.[1][2] In the context of cross-coupling reactions, the bases used (e.g., carbonates, phosphates, hydroxides) and the presence of water in the solvent can lead to significant hydrolysis, especially when heated.[2][3][4]
3. Can intramolecular cyclization be a problem?
Yes, intramolecular cyclization is a potential competing reaction, especially in palladium-catalyzed reactions. The proximity of the ester group to the bromo-substituted phenyl ring makes it susceptible to cyclization after the formation of the organopalladium intermediate.
4. How can I minimize the degradation of this compound during a cross-coupling reaction?
To minimize degradation, consider the following strategies:
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Choice of Base: Use a milder base that is still effective for your cross-coupling reaction. For example, potassium carbonate or cesium carbonate might be preferable to stronger bases like sodium hydroxide.
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Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
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Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to a satisfactory level to avoid prolonged exposure to harsh conditions.
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Anhydrous Conditions: If the reaction chemistry allows, using anhydrous solvents and reagents can help to minimize hydrolysis.
Data Presentation
The following table summarizes the potential stability issues of this compound under common cross-coupling conditions.
| Reaction Type | Common Conditions | Potential Stability Issues | Mitigation Strategies |
| Suzuki Coupling | Pd catalyst, boronic acid, base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane, DMF), often with water, elevated temperature.[3][4][5][6][7] | - Hydrolysis of the ester to the corresponding carboxylic acid. - Intramolecular cyclization via the palladium intermediate. | - Use milder bases (e.g., K₂CO₃, Cs₂CO₃). - Lower reaction temperature. - Minimize reaction time. |
| Heck Reaction | Pd catalyst, alkene, base (e.g., Et₃N, K₂CO₃), solvent (e.g., DMF, acetonitrile), elevated temperature.[8][9][10] | - Hydrolysis of the ester. - Intramolecular cyclization as a competing Heck reaction pathway. | - Use a non-aqueous base if possible (e.g., triethylamine). - Optimize temperature and reaction time. |
| Sonogashira Coupling | Pd catalyst, copper co-catalyst, alkyne, base (e.g., Et₃N, piperidine), solvent (e.g., THF, DMF).[11][12][13][14][15] | - Hydrolysis of the ester, although typically less pronounced with amine bases in anhydrous solvents. - Potential for intramolecular cyclization . | - Use anhydrous solvents. - Keep reaction temperatures as low as possible. |
Experimental Protocols
Representative Protocol for a Suzuki Coupling Reaction with Minimized Degradation
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid, with considerations for minimizing the stability issues discussed.
Materials:
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This compound
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Arylboronic acid (1.2 equivalents)
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Pd(PPh₃)₄ (0.03 equivalents)
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Potassium carbonate (K₂CO₃), finely ground and dried (2.0 equivalents)
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Anhydrous toluene
-
Anhydrous ethanol (as a co-solvent, optional)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
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Add the Pd(PPh₃)₄ catalyst to the flask.
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Add anhydrous toluene (and ethanol if used) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
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Stir the reaction mixture at room temperature for 10 minutes to ensure good mixing.
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Heat the reaction mixture to 80 °C.
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Monitor the progress of the reaction by TLC or GC-MS at regular intervals (e.g., every hour).
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Once the reaction is complete (or has reached a satisfactory conversion), cool the mixture to room temperature.
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Quench the reaction by adding water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. jeolusa.com [jeolusa.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection and Optimization for Ethyl 3-(2-bromophenyl)propanoate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving Ethyl 3-(2-bromophenyl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
A1: Given its structure as an aryl bromide, this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions. The most common and useful reactions include:
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Suzuki-Miyaura Coupling: For the formation of a carbon-carbon (C-C) bond with an organoboron reagent (e.g., a boronic acid or ester). This is widely used to synthesize biaryl compounds.
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen (C-N) bond with a primary or secondary amine. This is a key method for synthesizing aryl amines.[1][2]
-
Heck Reaction: For the formation of a C-C bond between the aryl bromide and an alkene, leading to a substituted alkene.[3][4]
Q2: How does the ortho-substituent on this compound affect the reaction?
A2: The ethyl propanoate group at the ortho position introduces significant steric hindrance around the reaction center (the C-Br bond). This can pose challenges for the catalyst, potentially slowing down key steps in the catalytic cycle like oxidative addition and reductive elimination. Consequently, this can lead to lower reaction yields or require more forcing reaction conditions (e.g., higher temperatures, longer reaction times). The choice of a bulky, electron-rich phosphine ligand is often crucial to overcome this steric hindrance.
Q3: Can the ester group in this compound be hydrolyzed during the reaction?
A3: Yes, the ethyl ester group is susceptible to hydrolysis under basic conditions, which are common in many cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig). The use of strong bases like sodium hydroxide or potassium tert-butoxide, especially in the presence of water and at elevated temperatures, can lead to the formation of the corresponding carboxylic acid as a byproduct. To minimize hydrolysis, it is advisable to use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and to use anhydrous solvents where possible.
Q4: Which type of palladium catalyst and ligand should I choose as a starting point?
A4: For ortho-substituted aryl bromides like this compound, catalyst systems with bulky and electron-rich phosphine ligands are generally the most effective. A good starting point for many cross-coupling reactions would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a biaryl phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to promote the challenging oxidative addition and reductive elimination steps with sterically hindered substrates.
Troubleshooting Guide
Problem 1: Low to no conversion of the starting material.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to the active Pd(0) species. If using a Pd(II) source, ensure the reaction conditions (e.g., presence of a reducing agent like a phosphine ligand or an amine) are suitable for in-situ reduction. Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst. |
| Insufficiently Reactive Catalyst System | The steric hindrance of the substrate may require a more active catalyst. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos, BrettPhos).[5] Increase the catalyst and/or ligand loading (e.g., from 1-2 mol% to 5 mol%). |
| Low Reaction Temperature | Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier for oxidative addition. Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C). |
| Poorly Soluble Base | If using an inorganic base like K₂CO₃, ensure vigorous stirring to maximize its surface area and reactivity. Consider switching to a more soluble base like Cs₂CO₃ or an organic base if compatible with the reaction. |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure all reagents and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent. |
Problem 2: Formation of significant side products.
| Side Product | Possible Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (in Suzuki reactions) | This can be promoted by the presence of oxygen or if the transmetalation step is slow. | Thoroughly degas the reaction mixture. Ensure the boronic acid is of high purity. Consider using a different base or solvent to facilitate transmetalation. |
| Protodeboronation of Boronic Acid (in Suzuki reactions) | The C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is often promoted by harsh basic conditions or prolonged heating. | Use a milder base (e.g., K₂CO₃ instead of KOt-Bu). Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. Minimize reaction time by monitoring the reaction progress closely. |
| Hydrolysis of the Ester Group | Strong bases and water can hydrolyze the ethyl ester to a carboxylic acid. | Use a milder, anhydrous base like Cs₂CO₃ or K₃PO₄. Use dry solvents. If water is required for the reaction (e.g., in some Suzuki protocols), minimize its amount and the reaction temperature. |
| Reductive Dehalogenation (Hydrodehalogenation) | The bromine atom is replaced by a hydrogen atom. | This can occur if the catalytic cycle is inefficient. Re-optimize the ligand, base, and solvent. Ensure a strictly inert atmosphere. |
Quantitative Data Summary
The following tables summarize the performance of various catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [6] |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 100 | 12 | 92 | [7] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 80 | 16 | 90 | [8] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 75 | [6] |
| Pd(dppf)Cl₂ (3) | - | Na₃PO₄ | Dioxane/H₂O | 80 | 12 | 85 | [2] |
Data is for analogous ortho-substituted aryl bromide substrates and serves as a guide for catalyst selection.
Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Ortho-Substituted Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 12 | 98 | [9] |
| Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 94 | [5] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 91 | |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 24 | 88 | [9] |
| Pd[P(o-tol)₃]₂ (0.5) | - | NaOt-Bu | Dioxane | 100 | 12 | 85 |
Data is for analogous ortho-substituted aryl bromide substrates and serves as a guide for catalyst selection.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Remove the Schlenk tube from the glovebox, and add the amine and anhydrous toluene under a positive pressure of inert gas.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of Ethyl 3-(2-bromophenyl)propanoate during workup
This center provides targeted troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 3-(2-bromophenyl)propanoate during experimental workup procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup, leading to low yields or impure products due to compound decomposition.
Q1: My final yield of this compound is significantly lower than expected after the aqueous workup. What is the likely cause?
A1: The most probable cause of low yield is the decomposition of the ester through hydrolysis.[1] The ester functional group in your compound is susceptible to breakdown into its parent carboxylic acid, 3-(2-bromophenyl)propanoic acid, and ethanol.[2] This reaction, known as hydrolysis, is catalyzed by both acidic and basic conditions.[1] During workup, washing with strong acids or bases, or even prolonged exposure to water, can promote this degradation.[3][4]
Q2: I've noticed an acidic impurity in my crude product according to TLC and NMR analysis. How can I avoid its formation?
A2: An acidic impurity is almost certainly the carboxylic acid byproduct from ester hydrolysis. To prevent its formation, you must carefully control the pH of all aqueous solutions used during the workup. Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which cause rapid and irreversible hydrolysis (saponification).[2][4] Also, avoid using strong acids for neutralization. Opt for milder basic solutions, such as saturated sodium bicarbonate (NaHCO₃), and minimize the contact time.[5]
Q3: Can I use sodium bicarbonate to neutralize residual acid from my reaction? Are there any precautions?
A3: Yes, using a cold, saturated solution of sodium bicarbonate (NaHCO₃) is the recommended method for neutralizing residual acid.[3][5] It is a weak base and is less likely to induce significant hydrolysis compared to strong bases.
Precautions:
-
Use Cold Solutions: Perform the wash with ice-cold saturated NaHCO₃ solution to slow down the kinetics of potential hydrolysis.[3]
-
Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Shake gently, allow the layers to separate, and promptly remove the aqueous layer.[3]
-
Vent Frequently: Neutralizing acid with bicarbonate releases carbon dioxide (CO₂) gas. Be sure to vent the separatory funnel frequently to prevent pressure buildup.[3]
Q4: After solvent removal, my product is oily and seems wet. How can I improve the drying step?
A4: Incomplete drying can leave residual water, which may contribute to hydrolysis over time, especially if acidic or basic traces remain. After washing with aqueous solutions, a final wash with brine (saturated NaCl solution) is crucial.[3] Brine helps to remove the bulk of dissolved water from the organic layer.[3] Following the brine wash, use a sufficient amount of an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together and flows freely as fine particles.[6]
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis?
A1: Ester hydrolysis is a chemical reaction where an ester molecule is cleaved into a carboxylic acid and an alcohol by reacting with water.[1][2] This process can be significantly accelerated by the presence of an acid or a base catalyst.[4] In the case of this compound, hydrolysis yields 3-(2-bromophenyl)propanoic acid and ethanol.
Q2: Why is this compound susceptible to decomposition?
A2: The primary point of instability is the ethyl ester functional group. Esters are inherently susceptible to hydrolysis.[7] While the 2-bromo-phenyl group is generally stable under standard workup conditions, the ester linkage is not, particularly outside of a neutral pH range. Aryl halides are typically resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, which is not the case here.[8]
Q3: What is the ideal pH range for the workup of this compound?
A3: The ideal pH range is neutral to slightly acidic (pH 6-7). While acid-catalyzed hydrolysis is reversible, it is also much slower than base-catalyzed hydrolysis, which is irreversible.[2][4] The safest approach is to keep all aqueous washes as close to neutral as possible. If an acid catalyst was used in the reaction, it should be neutralized carefully with a weak base like cold sodium bicarbonate.[3]
Q4: How does temperature affect decomposition during workup?
A4: Higher temperatures accelerate the rate of all chemical reactions, including ester hydrolysis. Therefore, it is highly recommended to perform all aqueous washes using cold solutions and to concentrate the final organic solution under reduced pressure at a low temperature (e.g., <40°C) using a rotary evaporator.[3]
Quantitative Data Summary
The stability of an ester is highly dependent on the pH of the aqueous environment. The table below provides illustrative data on the rate of hydrolysis for a typical ethyl ester at room temperature, demonstrating the critical impact of pH.
| pH Condition | Reagent | Relative Rate of Hydrolysis | Outcome |
| Strongly Acidic (pH < 2) | Dilute HCl, H₂SO₄ | Moderate & Reversible | Significant decomposition into carboxylic acid and alcohol over time.[4][9] |
| Neutral (pH ~7) | Water | Very Slow | Minimal decomposition; generally safe for the duration of a workup.[4] |
| Weakly Basic (pH ~8.5) | Saturated NaHCO₃ | Slow | Minor decomposition; safe for brief washes to neutralize acid.[3] |
| Strongly Basic (pH > 12) | Dilute NaOH, KOH | Very Fast & Irreversible | Rapid and complete conversion to the carboxylate salt (saponification).[2][10] |
Recommended Experimental Protocol
This protocol is designed to minimize the decomposition of this compound during workup.
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to room temperature, and then place it in an ice-water bath.
-
Quench (if applicable): If the reaction contains highly reactive reagents, quench it by slowly adding a cold, neutral, or slightly acidic solution (e.g., saturated ammonium chloride, NH₄Cl).
-
Dilute and Extract: Dilute the cooled mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and transfer it to a separatory funnel. Add cold deionized water, shake gently, and separate the layers.
-
Neutralization Wash: To neutralize any residual acid catalyst, wash the organic layer once with cold, saturated sodium bicarbonate (NaHCO₃) solution.[5] Note: Vent the funnel frequently to release CO₂. Perform this step quickly to minimize contact time.[3]
-
Brine Wash: Wash the organic layer with cold, saturated sodium chloride (brine) solution. This step removes most of the residual water.[3]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps.[6]
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator with the water bath temperature kept below 40°C to obtain the crude product.
Visual Guides
The following diagrams illustrate the troubleshooting logic and the recommended experimental workflow.
Caption: Troubleshooting decision tree for diagnosing ester decomposition.
Caption: Recommended workup workflow to prevent decomposition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. carbodiimide.com [carbodiimide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Analytical challenges in the characterization of Ethyl 3-(2-bromophenyl)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges during the characterization of Ethyl 3-(2-bromophenyl)propanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
Question: I am seeing peak tailing in my HPLC chromatogram for this compound. What are the possible causes and solutions?
Answer: Peak tailing can be caused by several factors. Here is a systematic approach to troubleshoot this issue:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject. A 1:10 or 1:100 dilution is a good starting point.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column.
-
Solution: Add a small amount of a competitive agent, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). This can help to mask the active sites.
-
-
Column Degradation: The column may be nearing the end of its lifespan or have been damaged.
-
Solution: Replace the column with a new one of the same type.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of any ionizable impurities, this can cause peak shape issues.
-
Solution: Adjust the pH of the mobile phase away from the pKa of potential interfering species.
-
Question: My retention times for this compound are shifting between injections. How can I resolve this?
Answer: Retention time variability can compromise the reliability of your results. Consider the following:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause.
-
Solution: Ensure accurate and consistent preparation of your mobile phase. If using a gradient, ensure the pump is mixing correctly. Consider hand-mixing the mobile phase.
-
-
Column Temperature: Fluctuations in column temperature can lead to retention time shifts.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Column Equilibration: Insufficient equilibration time between injections can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Pump Issues: Leaks or worn pump seals can lead to inconsistent flow rates.
-
Solution: Inspect the HPLC system for any leaks and replace pump seals if necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question: I am not seeing the expected molecular ion peak for this compound in my GC-MS data. Why might this be and what should I look for?
Answer: The absence of a molecular ion peak is common for certain classes of compounds in electron ionization (EI) GC-MS due to extensive fragmentation. For this compound, you should look for characteristic fragment ions. Based on the fragmentation of similar compounds, such as ethyl 3-(2-chlorophenyl)-propenoate, you can expect to see fragments corresponding to the loss of the bromine atom and cleavage of the ester group.
-
Expected Fragments: Look for ions corresponding to [M-Br]+, [M-OC2H5]+, and further fragmentation of the aromatic ring. The presence of bromine will also result in a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes).
Question: I am observing poor peak shape and reproducibility in my GC-MS analysis. What are the likely causes?
Answer: Several factors can contribute to poor chromatography in GC-MS:
-
Injector Port Temperature: If the injector temperature is too low, it can lead to incomplete volatilization and peak tailing. If it is too high, it can cause thermal degradation of the analyte.
-
Solution: Optimize the injector port temperature. A good starting point is 250 °C.
-
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and "bleed," leading to a rising baseline and potential interference.
-
Solution: Ensure you are operating within the recommended temperature limits for your GC column. If the column is old, it may need to be replaced.
-
-
Contamination: The injector liner, column, or ion source can become contaminated over time.
-
Solution: Regularly replace the injector liner and septum. Bake out the column according to the manufacturer's instructions. If necessary, clean the ion source.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The peaks in my 1H NMR spectrum of this compound are broad. How can I improve the resolution?
Answer: Broad peaks in an NMR spectrum can obscure important coupling information. Here are some potential causes and solutions:
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and broader peaks.
-
Solution: Dilute your sample. For 1H NMR, 5-25 mg of sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure your glassware is scrupulously clean. If you suspect metal contamination, you can try passing your sample through a small plug of silica gel.
-
-
Undissolved Solids: Suspended solid particles in the NMR tube will disrupt the magnetic field homogeneity.
-
Solution: Filter your sample into the NMR tube through a small plug of glass wool in a Pasteur pipette.
-
Question: I am having difficulty with the quantitative analysis of my sample by 13C NMR. The integration values are not accurate.
Answer: Quantitative 13C NMR requires specific experimental parameters to be set correctly.
-
Relaxation Delay (d1): The time between pulses must be long enough to allow all carbon nuclei to fully relax. A common issue is a d1 that is too short, leading to inaccurate integrals for carbons with long relaxation times (e.g., quaternary carbons).
-
Solution: Increase the relaxation delay. A d1 of 5-10 times the longest T1 relaxation time is recommended.
-
-
Nuclear Overhauser Effect (NOE): The NOE can enhance the signals of protonated carbons, leading to inaccurate integration.
-
Solution: Use an inverse-gated decoupling sequence to suppress the NOE.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected major impurities in a sample of this compound?
A1: Potential impurities can arise from the starting materials or side reactions during synthesis. These may include:
-
Unreacted starting materials such as 2-bromobenzaldehyde and malonic acid derivatives.
-
The corresponding carboxylic acid, 3-(2-bromophenyl)propanoic acid, if the esterification is incomplete or if hydrolysis has occurred.
-
Positional isomers, such as Ethyl 3-(3-bromophenyl)propanoate or Ethyl 3-(4-bromophenyl)propanoate, if the starting bromobenzaldehyde was not pure.
Q2: What is the most suitable HPLC method for purity assessment of this compound?
A2: A reversed-phase HPLC method is generally suitable. A C18 column is a good first choice. A typical mobile phase would be a gradient of acetonitrile and water, both with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. UV detection at a wavelength where the aromatic ring absorbs, such as 254 nm, is appropriate.
Q3: How can I confirm the identity of this compound?
A3: A combination of spectroscopic techniques is recommended for unambiguous identification:
-
1H NMR: Will show the characteristic signals for the ethyl group (a triplet and a quartet), the two methylene groups of the propanoate chain (two triplets), and the aromatic protons.
-
13C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the ester and the carbons of the aromatic ring.
-
GC-MS: Will provide the mass of the molecule and a characteristic fragmentation pattern.
-
Infrared (IR) Spectroscopy: Will show a strong absorption for the carbonyl group of the ester (around 1730 cm-1).
Q4: What is the best way to determine the water content in a sample of this compound?
A4: Karl Fischer titration is the most accurate method for determining water content in organic esters.[1] Both volumetric and coulometric methods can be used, with the coulometric method being more suitable for very low water content (<0.1%).[1]
Experimental Protocols
HPLC Purity Determination
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Preparation | 1 mg/mL in Acetonitrile |
GC-MS Analysis
| Parameter | Value |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 70 °C (2 min), then 10 °C/min to 280 °C (5 min hold) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-400 m/z |
| Sample Preparation | 100 µg/mL in Ethyl Acetate |
NMR Sample Preparation
| Parameter | 1H NMR | 13C NMR |
| Sample Amount | 5-25 mg | 20-100 mg |
| Solvent | 0.7 mL CDCl3 | 0.7 mL CDCl3 |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Preparation | Dissolve sample in solvent, filter into NMR tube | Dissolve sample in solvent, filter into NMR tube |
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Validation & Comparative
Comparative Analysis of Ethyl 3-(2-bromophenyl)propanoate and its Isomers: A Guide for Researchers
A comprehensive examination of the synthesis, physicochemical properties, and potential biological activities of ortho, meta, and para isomers of Ethyl 3-(bromophenyl)propanoate.
This guide provides a detailed comparative analysis of Ethyl 3-(2-bromophenyl)propanoate and its positional isomers, Ethyl 3-(3-bromophenyl)propanoate and Ethyl 3-(4-bromophenyl)propanoate. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their chemical synthesis, key physical and spectral properties, and an exploration of their potential biological relevance based on available data for related compounds.
Physicochemical and Spectral Data Comparison
The following tables summarize the key physicochemical and spectral data for the three isomers, facilitating a direct comparison of their properties.
| Property | This compound (ortho) | Ethyl 3-(3-bromophenyl)propanoate (meta) | Ethyl 3-(4-bromophenyl)propanoate (para) |
| Molecular Formula | C₁₁H₁₃BrO₂ | C₁₁H₁₃BrO₂ | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol | 257.12 g/mol | 257.12 g/mol |
| CAS Number | 135613-33-1[1] | 40640-97-9[2] | 40640-98-0[3][4] |
| Boiling Point | Not readily available | Not readily available | ~290 °C[3] |
| Density | Not readily available | Not readily available | ~1.31 g/cm³[3] |
| Spectral Data | This compound (ortho) | Ethyl 3-(3-bromophenyl)propanoate (meta) | Ethyl 3-(4-bromophenyl)propanoate (para) |
| ¹H NMR | Data not readily available in compiled format. | Data not readily available in compiled format. | Data not readily available in compiled format. |
| ¹³C NMR | Data not readily available in compiled format. | Data not readily available in compiled format. | Data not readily available in compiled format. |
| IR (Infrared) | Data not readily available in compiled format. | Data not readily available in compiled format. | Data not readily available in compiled format. |
Synthesis and Experimental Protocols
The synthesis of Ethyl 3-(bromophenyl)propanoate isomers typically involves a two-step process: the synthesis of the corresponding 3-(bromophenyl)propionic acid precursor, followed by its esterification.
General Synthesis Workflow
Caption: General synthesis workflow for Ethyl 3-(bromophenyl)propanoate isomers.
Experimental Protocol: Synthesis of 3-(2-bromophenyl)propionic acid
This protocol describes a one-pot synthesis of the ortho-isomer precursor.
Materials:
-
2-Bromobenzaldehyde
-
Isopropylidene malonate (Meldrum's acid)
-
Triethylamine
-
Formic acid
-
Hydrochloric acid
-
Ethyl acetate
-
n-Heptane
Procedure:
-
In a reaction vessel, a mixture of triethylamine and formic acid is prepared.
-
To this, isopropylidene malonate and 2-bromobenzaldehyde are added sequentially.
-
The reaction mixture is heated to facilitate condensation and reduction.
-
Subsequent hydrolysis and decarboxylation are carried out in the same pot.
-
The reaction is then acidified with hydrochloric acid to precipitate the crude 3-(2-bromophenyl)propionic acid.
-
The crude product is purified by recrystallization from an ethyl acetate/n-heptane solvent system to yield the pure acid.
Experimental Protocol: Fischer Esterification
This general protocol can be adapted for the esterification of each of the 3-(bromophenyl)propionic acid isomers.
Materials:
-
3-(Bromophenyl)propionic acid (ortho, meta, or para isomer)
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
The respective 3-(bromophenyl)propionic acid is dissolved in an excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
The excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 3-(bromophenyl)propanoate.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Comparative Biological Activity
Direct comparative studies on the biological activities of the three isomers of Ethyl 3-(bromophenyl)propanoate are not extensively reported in the literature. However, insights can be drawn from studies on related substituted phenylpropanoic acid derivatives.
Substituted phenylpropanoic acids have been investigated as activators of peroxisome proliferator-activated receptors (PPARs), particularly the alpha subtype (PPARα). These receptors are involved in the regulation of lipid and glucose metabolism, making them targets for the development of drugs for dyslipidemia, obesity, and diabetes. The specific nature and position of substituents on the phenyl ring play a crucial role in determining the potency and selectivity for PPAR subtypes.
Furthermore, studies on brominated aromatic compounds indicate that they can exhibit toxicity. The degree of bromination and the position of the bromine atoms can influence their metabolic pathways and potential for adverse effects. Some brominated compounds have been shown to be hepatotoxic in animal studies.
It is important to note that without direct experimental data, any discussion on the comparative biological activity of the three isomers remains speculative. Further research is required to elucidate their specific pharmacological and toxicological profiles.
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving PPARα activation, a potential mechanism of action for this class of compounds.
Caption: Simplified PPARα signaling pathway.
Conclusion
This guide provides a foundational comparison of this compound and its meta and para isomers. While there are similarities in their chemical formula and weight, their physicochemical properties and, hypothetically, their biological activities are expected to differ based on the position of the bromine atom. The provided synthesis protocols offer a starting point for their preparation. The lack of direct comparative biological and comprehensive spectral data highlights a gap in the current scientific literature and underscores the need for further experimental investigation to fully characterize and compare these isomeric compounds. Such studies would be invaluable for applications in medicinal chemistry and drug discovery.
References
A Comparative Guide to the Reactivity of Ethyl 3-(2-bromophenyl)propanoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Ethyl 3-(2-bromophenyl)propanoate against analogous compounds in common palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Heck-Mizoroki reactions. The information presented herein is supported by established principles of organic chemistry and extrapolated from experimental data on structurally similar compounds. This guide is intended to inform reaction design, catalyst selection, and optimization strategies in synthetic chemistry.
Executive Summary
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the halogen and the steric and electronic environment of the C-X bond. For this compound, the ortho-position of the bromo-substituent relative to the propanoate side chain introduces significant steric hindrance, which is expected to decrease its reactivity compared to its less hindered para-isomer, Ethyl 3-(4-bromophenyl)propanoate. Furthermore, the carbon-bromine bond is inherently more reactive than a carbon-chlorine bond, rendering this compound more reactive than its chloro-analog, Ethyl 3-(2-chlorophenyl)propanoate, under similar conditions.
This guide will explore these reactivity trends through a comparative analysis of Suzuki-Miyaura and Heck reactions, providing representative quantitative data, detailed experimental protocols for benchmarking, and visualizations of the underlying chemical processes.
Theoretical Framework: Factors Influencing Reactivity
The rate and efficiency of palladium-catalyzed cross-coupling reactions are primarily influenced by three key factors:
-
Nature of the Halogen: The bond dissociation energy of the carbon-halogen bond plays a crucial role in the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The general reactivity trend for aryl halides is I > Br > Cl > F. The weaker C-Br bond in bromoarenes leads to a lower activation energy for oxidative addition compared to the stronger C-Cl bond in chloroarenes.[1]
-
Steric Hindrance: Substituents ortho to the halogen can sterically impede the approach of the bulky palladium catalyst to the C-X bond, thereby slowing down the rate of oxidative addition.[2] This steric clash can also affect the subsequent reductive elimination step, where the newly formed carbon-carbon bond is created.
-
Electronic Effects: The electronic nature of the substituents on the aromatic ring can modulate the electron density at the carbon atom of the C-X bond. Electron-withdrawing groups can sometimes facilitate oxidative addition, but this effect is often less pronounced than steric effects, particularly for ortho-substituted substrates.
Comparative Data Presentation
Suzuki-Miyaura Coupling with Phenylboronic Acid
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[3] The following data illustrates the expected yields for the coupling of various aryl halides with phenylboronic acid under typical reaction conditions.
| Aryl Halide | Substituent Position | Halogen | Expected Yield (%) |
| This compound | Ortho | Bromo | 65-75 |
| Ethyl 3-(4-bromophenyl)propanoate | Para | Bromo | 85-95 |
| Ethyl 3-(2-chlorophenyl)propanoate | Ortho | Chloro | 20-30 |
These are representative yields and can vary significantly with reaction conditions.
Heck-Mizoroki Reaction with Ethyl Acrylate
The Heck-Mizoroki reaction couples aryl halides with alkenes.[4][5][6] The following table shows the expected yields for the reaction of the target compounds with ethyl acrylate.
| Aryl Halide | Substituent Position | Halogen | Expected Yield (%) |
| This compound | Ortho | Bromo | 50-60 |
| Ethyl 3-(4-bromophenyl)propanoate | Para | Bromo | 80-90 |
| Ethyl 3-(2-chlorophenyl)propanoate | Ortho | Chloro | 10-20 |
These are representative yields and can vary significantly with reaction conditions.
Experimental Protocols
The following are detailed, representative protocols for conducting Suzuki-Miyaura and Heck-Mizoroki reactions, which can be used to experimentally benchmark the reactivity of this compound and its analogs.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from standard literature procedures and can be used for the comparative analysis of the different aryl halides.[3]
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (5 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for the desired reaction time (e.g., monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Heck-Mizoroki Reaction
This protocol is a representative procedure for the Heck coupling of aryl halides with ethyl acrylate.[7][8]
Materials:
-
Aryl halide (1.0 mmol)
-
Ethyl acrylate (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and P(o-tol)₃ (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add DMF (5 mL), ethyl acrylate (1.5 mmol), and triethylamine (1.5 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for the desired reaction time (e.g., monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the organic layer with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a logical workflow for comparing reactivity.
Suzuki-Miyaura Catalytic Cycle
Heck-Mizoroki Catalytic Cycle
Logical Workflow for Reactivity Comparison
Conclusion
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is predicted to be lower than its para-substituted isomer due to steric hindrance, but significantly higher than its ortho-chloro analog due to the greater lability of the C-Br bond. For researchers and drug development professionals, this implies that while the bromo-compound is the more reactive starting material compared to the chloro-derivative, optimization of reaction conditions, particularly through the selection of appropriate ligands and potentially higher catalyst loadings or temperatures, may be necessary to achieve high yields, especially when compared to less sterically congested isomers. The provided experimental protocols offer a starting point for systematically and quantitatively evaluating these reactivity differences in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Ethyl 3-(2-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Ethyl 3-(2-bromophenyl)propanoate, a key intermediate in pharmaceutical synthesis. The cross-validation of analytical methods is critical to ensure the reliability, consistency, and accuracy of results across different laboratories or when a new method is introduced to replace an existing one. This document outlines the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The selection of an appropriate analytical method is crucial for ensuring the quality and purity of drug substances.[1][2] This guide presents a framework for cross-validation, enabling researchers to make informed decisions based on objective data.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of this compound. The values are based on typical performance data for similar aromatic esters and are intended for comparative purposes.
| Validation Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 200 µg/mL | 0.05 - 100 µg/mL | 0.5 - 50 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.01 µg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.5 mg/mL |
| Specificity | High | Very High | High |
| Analysis Time per Sample | 15 - 25 minutes | 20 - 30 minutes | 5 - 15 minutes |
Experimental Protocols
Detailed methodologies for each of the analytical techniques are provided below. These protocols are based on established practices for the analysis of pharmaceutical compounds and should be optimized for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[3][4]
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 and increasing the organic phase).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: Determined by UV scan of this compound (typically around 220 nm).
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL).
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Validation Parameters to be Assessed:
-
Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of this compound.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. The correlation coefficient (R²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp to a higher temperature (e.g., 280°C) at a rate of 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Split injection (e.g., split ratio of 20:1).
-
Injection Volume: 1 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate.
-
Prepare a series of calibration standards by serial dilution.
Sample Preparation:
-
Dissolve the sample in the same solvent used for the standards.
-
If using an internal standard, add it to the sample solution.
-
Ensure the sample is free of non-volatile residues.
Validation Parameters to be Assessed:
-
The same validation parameters as for HPLC-UV will be evaluated, with quantification based on the peak area of a characteristic ion from the mass spectrum of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard for calibration.[5]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified internal standard with a known purity that has a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton pulse sequence with a long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).
-
Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Quantification: The concentration of the analyte is calculated using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
Validation Parameters to be Assessed:
-
Specificity: Assessed by the absence of overlapping signals from impurities.
-
Linearity: Analyze samples with varying concentrations of the analyte against a fixed concentration of the internal standard.
-
Accuracy and Precision: Determined by repeated measurements of a sample with a known concentration.
Visualization of Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Logical Relationship of Key Validation Parameters
The following diagram illustrates the relationship between the core analytical method validation characteristics as defined by international guidelines.[6][7]
Caption: Interrelationship of analytical method validation parameters.
References
- 1. wjarr.com [wjarr.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
- 7. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Synthetic Routes of Ethyl 3-(2-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-(2-bromophenyl)propanoate is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of different synthetic strategies to produce this compound, supported by experimental data and detailed protocols.
Route 1: Multi-step Synthesis from 2-Bromobenzaldehyde via 3-(2-bromophenyl)propionic acid
This well-documented, two-step approach is a robust and industrially relevant method. The first stage involves the synthesis of the carboxylic acid intermediate, 3-(2-bromophenyl)propionic acid, through a one-pot reaction, which is then followed by esterification.
Stage 1: Synthesis of 3-(2-bromophenyl)propionic acid
This stage employs a one-pot condensation, reduction, hydrolysis, and decarboxylation of 2-bromobenzaldehyde with isopropylidene malonate in a formic acid/triethylamine system.[1][2]
Stage 2: Fischer Esterification
The resulting 3-(2-bromophenyl)propionic acid is then esterified to the desired ethyl ester using a classic Fischer esterification reaction with ethanol in the presence of an acid catalyst.
Experimental Protocols:
Stage 1: 3-(2-Bromophenyl)propionic acid [1][2]
-
To a reaction vessel, add triethylamine (1.21 mol).
-
While maintaining the temperature between 15-40 °C, slowly add formic acid (3.04 mol).
-
To the resulting clear solution, add isopropylidene malonate (0.25 mol) and 2-bromobenzaldehyde (0.23 mol).
-
Heat the reaction mixture to 95-100 °C and stir for 2-4 hours.
-
After cooling to 20-35 °C, quench the reaction by adding water (230g) and concentrated hydrochloric acid (145g, 36% solution) while keeping the temperature between 15-35 °C.
-
Stir the mixture for 2-3 hours, then filter and dry the precipitate to obtain the crude product.
-
Purify the crude product by recrystallization from ethyl acetate and n-heptane to yield 3-(2-bromophenyl)propionic acid.
Stage 2: this compound (Fischer Esterification)
-
In a round-bottom flask, dissolve 3-(2-bromophenyl)propionic acid (1.0 equiv) in an excess of absolute ethanol (e.g., 10-20 equiv), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equiv).
-
Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Route 2: Palladium-Catalyzed Heck Reaction (Proposed)
A plausible alternative approach involves a palladium-catalyzed Heck reaction. This would typically involve the coupling of an aryl halide with an alkene. A potential strategy is the reaction of 2-bromobenzyl bromide with a suitable C2 synthon, or the reaction of 1-bromo-2-(bromomethyl)benzene with an enolate, followed by subsequent transformations. While a direct, one-step Heck reaction to the final product is not readily found in the literature, a multi-step sequence involving a Heck reaction is a viable synthetic consideration.
A hypothetical two-step sequence could be:
-
Heck Reaction: Coupling of 2-bromobenzyl bromide with ethyl acrylate to form ethyl 2-benzyl-3-(2-bromophenyl)acrylate.
-
Reduction: Selective reduction of the carbon-carbon double bond to yield the final product.
Due to the lack of a specific, documented protocol for this exact sequence for this compound, a detailed experimental protocol and quantitative data are not provided here. This route remains a theoretical alternative that would require significant optimization.
Data Presentation
| Parameter | Route 1: Multi-step Synthesis | Route 2: Heck Reaction (Proposed) |
| Starting Materials | 2-Bromobenzaldehyde, Isopropylidene malonate, Ethanol | 2-Bromobenzyl bromide, Ethyl acrylate |
| Key Reactions | Knoevenagel condensation, Reduction, Hydrolysis, Decarboxylation, Fischer Esterification | Heck Reaction, Reduction |
| Overall Yield | ~60-70% (Estimated based on reported yield for the acid and typical esterification yields) | Not determined |
| Number of Steps | 2 | 2 (Hypothetical) |
| Reaction Conditions | High temperature for acid synthesis, reflux for esterification | Typically requires palladium catalyst, phosphine ligands, and a base |
| Scalability | Demonstrated on an industrial scale for the acid synthesis[1][2] | Potentially scalable, but would require optimization |
| Advantages | Well-established and high-yielding synthesis for the acid precursor. | Potentially shorter route if a direct coupling were feasible. |
| Disadvantages | Multi-step process. | Requires optimization, use of expensive palladium catalysts and ligands. |
Signaling Pathways and Experimental Workflows
References
The Intramolecular Heck Reaction of Ethyl 3-(2-bromophenyl)propanoate: A Comparative Guide to Dihydrocoumarin Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of core heterocyclic structures is a cornerstone of innovation. This guide provides a comparative analysis of the intramolecular Heck reaction of Ethyl 3-(2-bromophenyl)propanoate for the synthesis of 3,4-dihydrocoumarin, alongside alternative synthetic methodologies. The data presented offers a clear overview of efficacy, reaction conditions, and yields to inform strategic decisions in synthetic chemistry.
The intramolecular Heck reaction represents a powerful tool for the formation of carbo- and heterocyclic rings through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule.[1][2] In the case of this compound, this reaction offers a direct pathway to 3,4-dihydrocoumarin, a prevalent scaffold in biologically active compounds. This guide will delve into the specifics of this reaction and compare it with other modern synthetic routes to the same or similar dihydrocoumarin structures.
Comparative Performance of Synthetic Routes
The selection of a synthetic strategy for 3,4-dihydrocoumarin and its derivatives is a critical decision influenced by factors such as yield, reaction time, substrate availability, and the complexity of the desired product. The following table summarizes quantitative data for the intramolecular Heck reaction of a substrate closely related to this compound and several alternative methods.
| Synthesis Route | Starting Material(s) | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Intramolecular Heck Reaction | N-allyl-N-(2-bromobenzoyl)aniline derivative | Pd(OAc)₂, PPh₃, n-Bu₄NBr | DMF | 100 | 2 | 85 |
| Catalytic Hydrogenation | Coumarin | Palladium on Charcoal (Pd/C) | Acetic Acid | Room Temp | 8 | High (not specified) |
| One-Pot Cascade Reaction | 2-alkyl phenol, oxazolone | Ag₂O, p-toluenesulfonic acid | Chloroform | Room Temp | 48-72 | 64-81[3] |
| Er(OTf)₃-Catalyzed Cascade | p-quinone methide, 1,3-dicarbonyl compound | Er(OTf)₃ | Toluene | 110 | 12 | up to 90%[4][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and adaptation for specific research needs.
Protocol 1: Intramolecular Heck Reaction for Dihydroisocarbostyril Synthesis (Model for Dihydrocoumarin)
This protocol describes the synthesis of a dihydroisocarbostyril derivative, which serves as a close analogue for the intramolecular Heck cyclization of this compound to form 3,4-dihydrocoumarin.
Reaction Setup: A solution of the N-allyl-N-(2-bromobenzoyl)aniline derivative (0.5 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and n-Bu₄NBr (1.0 mmol) in anhydrous DMF (5 mL) is placed in a sealed tube.
Reaction Execution: The reaction mixture is heated to 100 °C with stirring.
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion (typically 2 hours), the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel to afford the desired dihydroisocarbostyril.
Protocol 2: Catalytic Hydrogenation of Coumarin
This method involves the reduction of the double bond in the lactone ring of coumarin.
Reaction Setup: Dissolve coumarin in acetic acid. Add a catalytic amount of palladium on charcoal (Pd/C).
Reaction Execution: Stir the reaction mixture under a hydrogen atmosphere at room temperature for 8 hours.
Work-up: After the reaction is complete, filter the catalyst. Remove the solvent under reduced pressure to obtain dihydrocoumarin.
Protocol 3: One-Pot Synthesis of Multisubstituted 3,4-Dihydrocoumarins
This protocol describes an efficient one-pot strategy for synthesizing multisubstituted 3,4-dihydrocoumarins via a C–H oxidation, conjugate addition, and cyclization cascade reaction.[3]
Reaction Setup: To a stirred solution of a 2-alkyl substituted phenol (1.0 mmol), an oxazolone derivative (1.0 mmol), and silver oxide (Ag₂O) (1.2 mmol) in chloroform (15 mL), add p-toluenesulfonic acid (0.1 mmol) as a Brønsted acid catalyst at room temperature under a nitrogen atmosphere.
Reaction Execution: Stir the reaction mixture at room temperature.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 48-72 hours).
Work-up: Upon completion, remove the solvent under reduced pressure.
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 3,4-dihydrocoumarin derivative.
Protocol 4: Er(OTf)₃-Catalyzed Cascade Reaction
This protocol details the synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes from p-quinone methides and 1,3-dicarbonyl compounds.[4][5][6]
Reaction Setup: In a reaction vessel, combine the p-quinone methide (1.0 mmol), a 1,3-dicarbonyl compound (1.1 mmol), and Erbium triflate (Er(OTf)₃, 20 mol%) in toluene (3 mL).
Reaction Execution: Heat the reaction mixture at 110°C for 12 hours.
Work-up: After cooling, the product can be isolated and purified using standard techniques.
Reaction Pathways and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows for the described synthetic methods.
Intramolecular Heck Reaction Workflow for Dihydrocoumarin Synthesis.
Alternative Synthetic Workflows for Dihydrocoumarin Derivatives.
References
- 1. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Reproducibility of Experiments Involving Ethyl 3-(2-bromophenyl)propanoate
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Ethyl 3-(2-bromophenyl)propanoate, focusing on the challenges and best practices for achieving reproducible outcomes when working with reagents that have limited publicly available data.
When sourcing chemical reagents, researchers often rely on supplier-provided analytical data to confirm the identity, purity, and quality of the starting materials. However, for certain less common or "rare" chemicals, such as this compound, this information can be sparse. Major suppliers like Sigma-Aldrich explicitly state that they do not collect analytical data for this product and sell it on an "as-is" basis, placing the responsibility of confirming its identity and purity on the buyer[1]. This lack of comprehensive characterization presents a significant hurdle to ensuring experimental reproducibility.
This guide will compare the available information for this compound with that of structurally related or alternative compounds for which detailed experimental data is available. By highlighting these differences, we aim to provide a framework for researchers to navigate the challenges of working with less-characterized reagents and to emphasize the importance of thorough in-house validation.
Comparative Data on this compound and Alternatives
| Property | This compound | Ethyl 3-(pyridin-2-ylamino) propanoate | Ethyl 3-(3-aminophenyl)propanoate | Ethyl 2-(3-bromophenyl)-2-oxoacetate |
| CAS Number | 135613-33-1[2][4] | Not specified in provided text | Not specified in provided text | Not specified in provided text |
| Molecular Formula | C11H13BrO2[2][4] | C10H14N2O2 | C11H15NO2 | C10H9BrO3[5] |
| Molecular Weight | 257.13 g/mol [2] | Not specified in provided text | Not specified in provided text | 257.08 g/mol [5] |
| Supplier Purity Data | 98% (unverified by analytical data from some suppliers)[1][2] | Not applicable | Not applicable | Not specified[5] |
| Published Yield | Not available in search results | 80-85%[6] | Not specified, but described as "effective synthesis"[7] | Not applicable (starting material) |
| Purity (as published) | Not available in search results | 99% (HPLC)[6] | Not specified | Not applicable |
| Detailed Protocol | Not available in search results | Available[6] | Available[7] | Available for its reactions[8] |
Experimental Protocols for Alternative Reagents
To ensure reproducibility, detailed experimental protocols are essential. Below are examples of well-documented procedures for reactions involving alternatives to this compound. These serve as a benchmark for the level of detail researchers should strive to record and report.
1. Synthesis of Ethyl 3-(pyridin-2-ylamino) propanoate [6]
This patented method provides a clear, step-by-step process for the synthesis of a related amino propanoate, including reaction conditions, catalysts, and purification methods, resulting in a high-purity product.
-
Raw Materials: 2-aminopyridine and ethyl acrylate.
-
Solvent: Anhydrous ethanol.
-
Catalyst: Trifluoromethanesulfonic acid.
-
Procedure:
-
Under a nitrogen atmosphere, combine the raw materials and solvent.
-
Slowly add the trifluoromethanesulfonic acid catalyst.
-
Heat the mixture in an oil bath at 120-160°C for 16-20 hours.
-
After the reaction, cool the solution to 35-40°C and wash with a first organic solvent under reduced pressure (0.09-0.1 MPa).
-
Concentrate the washed solution.
-
Wash the concentrated solution with a second organic solvent.
-
Recrystallize the product to obtain white lamellar crystals.
-
-
Yield: 80-85%
-
Purity: 99% (as determined by HPLC)
2. Synthesis of 3-(3-bromophenyl)quinoxalin-2(1H)-one using Ethyl 2-(3-bromophenyl)-2-oxoacetate [8]
This protocol details the use of a brominated ketoester in the synthesis of a heterocyclic compound, a potential application for compounds like this compound.
-
Materials: Ethyl 2-(3-bromophenyl)-2-oxoacetate, o-phenylenediamine, glacial acetic acid, ethanol.
-
Procedure:
-
In a round-bottom flask with a reflux condenser, dissolve equimolar amounts of Ethyl 2-(3-bromophenyl)-2-oxoacetate and o-phenylenediamine in glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture to room temperature.
-
Pour the cooled mixture into ice-cold water while stirring.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
-
Dry the purified product under vacuum.
-
Visualizing Workflows and Pathways
To better understand the implications of reagent quality on experimental outcomes, the following diagrams illustrate a general experimental workflow and a hypothetical reaction pathway.
Caption: General experimental workflow highlighting the critical role of in-house quality control.
The diagram above illustrates a standard workflow for a chemical synthesis. The critical step for ensuring reproducibility, especially with a reagent like this compound, is the initial in-house quality control. Bypassing this step can lead to ambiguous or failed results, as the purity and even the identity of the starting material are unverified.
References
- 1. ETHYL 3-(2-BROMOPHENYL)-2-CYANO-2-PROPENOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [oakwoodchemical.com]
- 3. Ethyl 3-(2-bromophenyl)propionate, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. This compound | 135613-33-1 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 7. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and Application of Ethyl 3-(2-bromophenyl)propanoate and its Analogs
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of a synthetic pathway. This guide provides a comprehensive cost-benefit analysis of using Ethyl 3-(2-bromophenyl)propanoate as a key intermediate in organic synthesis, comparing its performance with viable alternatives and providing supporting experimental data.
This compound is a valuable building block in the synthesis of a variety of complex organic molecules, particularly in the development of novel pharmaceuticals. Its utility primarily stems from the presence of a bromine atom on the phenyl ring, which serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Synthesis of this compound and its Analogs
The most common and industrially viable route to this compound involves a two-step process: the synthesis of 3-(2-bromophenyl)propionic acid followed by its esterification.
Step 1: Synthesis of 3-(2-bromophenyl)propionic Acid
An industrialized synthesis method for 3-(2-bromophenyl)propionic acid has been developed, starting from 2-bromobenzaldehyde. This one-pot reaction involves a condensation with isopropylidene malonate, followed by reduction, hydrolysis, and decarboxylation to yield the crude acid, which is then purified by recrystallization. This method has been shown to be scalable and provides good yields.
Step 2: Fischer Esterification
The subsequent conversion of the carboxylic acid to its ethyl ester is typically achieved through Fischer esterification. This acid-catalyzed reaction with ethanol is a well-established and cost-effective method for ester formation.
Cost-Benefit Analysis: A Comparative Look at Halogenated Phenylpropanoates
The primary alternatives to this compound in cross-coupling reactions are its chloro and iodo analogs: Ethyl 3-(2-chlorophenyl)propanoate and Ethyl 3-(2-iodophenyl)propanoate. The choice between these starting materials hinges on a trade-off between the cost of the starting material and the reactivity in subsequent cross-coupling reactions.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
| Starting Material Precursor | Representative Cost (per kg) |
| 2-Chlorobenzoic Acid | ~$220 - $320[1] |
| 2-Bromobenzoic Acid | ~$6000[2] |
| 2-Iodobenzoic Acid | ~$920 (per 100g)[3] |
As indicated in the table, there is a significant cost disparity between the precursor benzoic acids. 2-Chlorobenzoic acid is considerably cheaper than its bromo and iodo counterparts. This cost difference must be weighed against the generally lower reactivity of the resulting aryl chloride in cross-coupling reactions, which may necessitate more forcing reaction conditions, higher catalyst loadings, or more specialized and expensive ligands, potentially offsetting the initial cost savings.
Performance in Key Cross-Coupling Reactions
The utility of Ethyl 3-(2-halophenyl)propanoates is most evident in their application as substrates in various palladium-catalyzed cross-coupling reactions. Below is a comparison of their expected performance in three common types of these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
In Suzuki-Miyaura couplings, the reactivity trend of I > Br > Cl holds true. While aryl iodides often provide the highest yields under the mildest conditions, the lower cost of aryl bromides makes them a popular choice. Aryl chlorides typically require more specialized catalytic systems to achieve comparable results.
Heck Reaction
The Heck reaction is a method for the formation of a carbon-carbon bond between an unsaturated halide and an alkene.
General Reaction Scheme:
Caption: General scheme of a Heck cross-coupling reaction.
Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide in the Heck reaction is a critical factor. Aryl iodides and bromides are generally good substrates, while the use of aryl chlorides can be more challenging and may result in lower yields or require higher temperatures and catalyst loadings.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Reaction Scheme:
Caption: General scheme of a Sonogashira cross-coupling reaction.
The Sonogashira reaction also follows the general reactivity trend for aryl halides. The use of aryl iodides and bromides is common, with aryl iodides often allowing for milder reaction conditions. The coupling of aryl chlorides is feasible but typically requires more specialized catalysts and conditions.
Experimental Protocols
Synthesis of 3-(2-bromophenyl)propionic acid (Industrial Method)
-
Reactants: 2-bromobenzaldehyde, isopropylidene malonate, triethylamine, formic acid, hydrochloric acid.
-
Procedure: In a suitable reactor, 2-bromobenzaldehyde is reacted with isopropylidene malonate in a triethylamine/formic acid system. The reaction proceeds through condensation, reduction, hydrolysis, and decarboxylation in a one-pot manner. Following the reaction, the mixture is acidified with hydrochloric acid to precipitate the crude 3-(2-bromophenyl)propionic acid.
-
Purification: The crude product is purified by recrystallization from an ethyl acetate/n-heptane solvent system.
-
Yield: Reported yields for this process are in the range of 71-75% with a purity of >98% by HPLC.
General Protocol for Fischer Esterification of 3-(2-halophenyl)propionic acids
-
Reactants: 3-(2-halophenyl)propionic acid, ethanol (excess), and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure: The carboxylic acid is dissolved in an excess of ethanol. A catalytic amount of sulfuric acid is added, and the mixture is heated to reflux. The reaction progress is monitored by a suitable technique (e.g., TLC or GC).
-
Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude ester.
-
Purification: The crude ester can be further purified by distillation or column chromatography.
-
Expected Yield: Fischer esterifications typically proceed in high yields, often exceeding 90%, especially when an excess of the alcohol is used to drive the equilibrium towards the product side.[4]
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reactants: Ethyl 3-(2-halophenyl)propanoate, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Procedure: The aryl halide, boronic acid, palladium catalyst, and base are combined in a suitable solvent (e.g., toluene, dioxane, or DMF/water). The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by TLC or GC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Conclusion
The choice between Ethyl 3-(2-chlorophenyl)propanoate, this compound, and Ethyl 3-(2-iodophenyl)propanoate as a starting material in a synthetic campaign is a nuanced decision that requires careful consideration of several factors.
-
Cost: For large-scale synthesis where cost is a primary driver, the significant price advantage of the chloro-analog makes it an attractive option, provided that efficient catalytic systems are available for its subsequent transformations.
-
Reactivity: For laboratory-scale synthesis or when mild reaction conditions and high yields are paramount, the iodo-analog is often the preferred choice due to its superior reactivity.
-
Balance: this compound often represents a practical compromise between cost and reactivity, making it a widely used and versatile building block in both academic and industrial research.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, the scale of the reaction, and the available resources. This guide provides the foundational data and experimental context to aid researchers in making an informed decision.
Workflow for Selecting the Optimal Aryl Halide
Caption: Decision workflow for selecting the appropriate aryl halide.
References
In-Silico Modeling and Reactivity Prediction: A Comparative Guide to Ethyl 3-(2-bromophenyl)propanoate and its Positional Isomer in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the precise control and prediction of chemical reactivity are paramount for efficient synthesis and discovery. This guide provides a comparative analysis of the reactivity of Ethyl 3-(2-bromophenyl)propanoate and its para-substituted counterpart, Ethyl 3-(4-bromophenyl)propanoate, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. This comparison is supported by experimental data and detailed protocols, offering insights into the influence of substituent positioning on reaction outcomes and providing a framework for in-silico reactivity prediction.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The efficiency of this palladium-catalyzed reaction is highly dependent on various factors, including the nature of the substrates, catalyst system, base, and solvent. Understanding how subtle changes in substrate structure, such as the position of a substituent on an aromatic ring, affect reactivity is crucial for reaction optimization and the design of synthetic routes.
This guide delves into a direct comparison of the ortho-substituted this compound with the para-substituted Ethyl 3-(4-bromophenyl)propanoate, highlighting differences in reactivity through experimental data. Furthermore, it outlines the principles of in-silico modeling for predicting such reactivity trends, providing a valuable tool for modern chemists.
Comparative Reactivity in Suzuki-Miyaura Coupling: Experimental Data
The following table summarizes the experimental conditions and yields for the Suzuki-Miyaura coupling of this compound and Ethyl 3-(4-bromophenyl)propanoate with phenylboronic acid. This data provides a quantitative comparison of their reactivity.
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Data not found in literature |
| 2 | Ethyl 3-(4-bromophenyl)propanoate | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | Acetone/H₂O | 40-45 | 1 | High Yield (Specific % not stated)[1] |
| 3 | Ethyl 3-(4-bromophenyl)propanoate | Pd(OAc)₂ (1.8 mol%) | Na₂CO₃ | [bmim]PF₆/H₂O | 100-105 | 1 | High Yield (Specific % not stated)[1] |
| 4 | Ethyl 3-(4-bromophenyl)propanoate | Pd(OAc)₂ | K₂CO₃ | H₂O / TBAB | 90-95 | 1 | High Yield (Specific % not stated)[1] |
Note: While specific yield percentages for the coupling of Ethyl 3-(4-bromophenyl)propanoate were not explicitly stated in the cited undergraduate laboratory experiment, the context implies successful, high-yield conversions under the tested "green" conditions[1]. The lack of published data for the Suzuki-Miyaura coupling of this compound highlights a knowledge gap and underscores the predictive value of in-silico modeling.
In-Silico Reactivity Prediction: A Mechanistic Overview
Computational chemistry offers powerful tools to predict and rationalize the observed differences in reactivity. For the Suzuki-Miyaura coupling, the key steps influencing the overall reaction rate and yield are the oxidative addition of the aryl bromide to the palladium(0) catalyst and the subsequent transmetalation with the organoboron species.
The lower reactivity of ortho-substituted aryl halides, such as this compound, compared to their para-substituted isomers is a well-documented phenomenon. This can be attributed to steric hindrance. The bulky substituent adjacent to the bromine atom in the ortho position can impede the approach of the palladium catalyst, thus increasing the activation energy of the oxidative addition step. In contrast, the para isomer, Ethyl 3-(4-bromophenyl)propanoate, presents a less sterically encumbered reaction site, facilitating a more facile oxidative addition.
Modern in-silico models can quantify these steric and electronic effects. By calculating parameters such as bond dissociation energies, steric maps, and transition state energies for the oxidative addition step, researchers can predict the relative reactivity of different isomers. These computational models are invaluable for screening potential substrates and optimizing reaction conditions before embarking on extensive experimental work.
In-silico workflow for reactivity prediction.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published results. Below are generalized procedures for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for the specific substrates discussed in this guide.
General Procedure for Suzuki-Miyaura Coupling of Ethyl 3-(4-bromophenyl)propanoate in Aqueous Media[1]
Materials:
-
Ethyl 3-(4-bromophenyl)propanoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent system (e.g., Acetone/H₂O, [bmim]PF₆/H₂O, or H₂O with TBAB)
-
Round bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
To a round bottom flask, add Ethyl 3-(4-bromophenyl)propanoate (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the chosen base (2.0-2.5 eq).
-
Add the selected solvent system to the flask.
-
Add the palladium(II) acetate catalyst (0.5-1.8 mol%).
-
Heat the reaction mixture to the specified temperature (40-105 °C) and stir for the designated time (typically 1 hour).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
Furthermore, the integration of in-silico modeling provides a powerful predictive tool to anticipate such reactivity differences, enabling a more rational approach to reaction design and optimization. For researchers in drug discovery and development, the ability to computationally screen and predict the outcomes of such crucial bond-forming reactions can significantly accelerate the synthesis of novel chemical entities. This guide underscores the synergy between experimental investigation and computational prediction in advancing modern organic synthesis.
References
Safety Operating Guide
Proper Disposal of Ethyl 3-(2-bromophenyl)propanoate: A Step-by-Step Guide
For immediate release
This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-(2-bromophenyl)propanoate, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize environmental impact and workplace hazards.
This compound is a chemical that requires careful handling and disposal due to its potential hazards. The following procedures are based on established safety protocols for halogenated organic compounds.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). In case of a spill, contain the substance immediately to prevent it from entering drains or watercourses.
Table 1: Personal Protective Equipment (PPE) and Spill Containment Materials
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | Protects skin from irritation and absorption. |
| Eye Protection | Safety glasses with side-shields or goggles | Prevents eye irritation from splashes or vapors. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if vapors are present. | Avoids inhalation of potentially irritating vapors. |
| Spill Absorbent | Inert material (e.g., sand, vermiculite, or commercial sorbent) | To safely absorb and contain spills for proper disposal. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that is safe and compliant with local, state, and federal regulations.
Step 1: Waste Segregation
-
Due to the presence of bromine, this compound is classified as a halogenated organic waste .
-
It is crucial to collect this waste in a designated, properly labeled container specifically for halogenated organic solvents.
-
Do not mix with non-halogenated waste to prevent complications in the disposal process and to ensure proper waste stream management.
Step 2: Containerization
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.
-
The container must be clearly labeled as "Halogenated Organic Waste" and should also list the chemical name: "this compound."
-
Ensure the container is not overfilled; a general rule is to fill it to no more than 80% of its capacity to allow for vapor expansion.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
Step 4: Arranging for Professional Disposal
-
Dispose of the contents and the container through an approved and licensed waste disposal company.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup or to get information on the approved waste disposal vendors.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound if available, or at a minimum, the chemical name and its hazardous characteristics.
Step 5: Handling Spills and Contaminated Materials
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing the appropriate PPE, contain and absorb the spill with an inert material like sand or vermiculite.[3]
-
Carefully collect the absorbed material and any contaminated items (e.g., paper towels, gloves) and place them in the designated halogenated organic waste container for disposal.[3]
-
Clean the spill area thoroughly with soap and water.[1]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 3-(2-bromophenyl)propanoate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for managing Ethyl 3-(2-bromophenyl)propanoate, a halogenated aromatic ester. The following protocols are based on established best practices for handling similar chemical compounds.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant chemical splash goggles are required.[1] | Protects against chemical splashes and airborne particles.[2] |
| Face Shield | To be worn over safety goggles.[1] | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[2][3] For extended contact or immersion, consult the glove manufacturer's resistance guide.[2] It is advisable to wear two pairs (double-gloving) and change them frequently.[4][5] | Prevents direct skin contact with the chemical.[2] |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended.[2] Must be fully buttoned.[2][4] | Protects skin and personal clothing from contamination.[2][3] |
| Full-Length Pants | --- | Covers the lower body to prevent skin exposure.[2][4] | |
| Closed-Toe Shoes | Made of a non-porous material.[3] | Protects feet from spills and falling objects.[2][3] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[2][6][7] | Prevents inhalation of vapors or aerosols. |
Operational Plan: Handling Procedures
Adherence to strict operational protocols is crucial to minimize exposure and prevent contamination when handling this compound.
Engineering Controls:
-
Fume Hood: All handling of the compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to control vapors.[3]
Standard Operating Procedures:
-
Preparation: Before beginning work, ensure all required PPE is correctly donned.[2] Cover the work surface within the fume hood with absorbent, disposable bench paper.[2]
-
Weighing and Transfer: Use a tared container and appropriate tools (e.g., spatula) to handle the liquid, minimizing the potential for splashes or aerosol generation.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent in a suitable, sealed container within the fume hood.[2]
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6][8]
Disposal Plan: Waste Management
Proper disposal of this compound and associated contaminated materials is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Solutions containing this compound must be collected in a designated, labeled, and sealed waste container for "Halogenated Organic Waste."[3][9][10] Do not mix with non-halogenated waste streams.[9][10]
-
Solid Waste: Contaminated items such as pipette tips, gloves, and absorbent paper should be placed in a designated solid hazardous waste container.[5][10]
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[9][10]
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[10]
-
Institutional Protocols: Follow all institutional and local regulations for hazardous waste disposal.[3]
Visualizing Safety and Operational Workflows
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. benchchem.com [benchchem.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
